molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Katalognummer: B147302
CAS-Nummer: 38585-62-5
Molekulargewicht: 148.59 g/mol
InChI-Schlüssel: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-imidazolemethanol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound (4-methyl-1H-imidazol-5-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38585-62-5, 91323-13-6
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38585-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91323-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40191906
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige granules; [Sigma-Aldrich MSDS]
Record name 4-Methyl-5-imidazolemethanol hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11642
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

38585-62-5
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylimidazol-5-ylmethanolhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyl-5-imidazolemethanol hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-5-imidazolemethanol hydrochloride (CAS No: 38585-62-5). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound is a heterocyclic organic compound.[1] It is structurally characterized by a central imidazole ring substituted with a methyl group and a hydroxymethyl group.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]

Molecular Structure:

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O · HCl[2][3]
Molecular Weight 148.59 g/mol [2][3][4][5][6]
Appearance White to off-white or very slightly beige crystalline powder[1][7][8]
Melting Point 231-235 °C (decomposes)[4][6][7][8]
Boiling Point 389.1 °C at 760 mmHg[7]
Flash Point 189.1 °C[7]
Solubility Soluble in water. Sparingly soluble in DMSO, slightly soluble in methanol.[1][8]
Stability Stable under normal temperatures and pressures. It is hygroscopic.[1][7][9]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from moisture.[7][8][9]

Spectroscopic and Analytical Data

IdentifierValueSource(s)
CAS Number 38585-62-5[1][2][3][4][5][6][7][10][11]
EC Number 254-021-7[3][5][6]
MDL Number MFCD00040986[3]
InChI 1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H[3][5]
InChI Key UBHDUFNPQJWPRQ-UHFFFAOYSA-N[3][5]
SMILES Cl.Cc1[nH]cnc1CO[3]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible results. Below are generalized protocols for melting point and solubility determination.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity for a crystalline solid.[12]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[12][13]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[13]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The result is reported as a melting point range.

melting_point_workflow prep Sample Preparation: Pack dry powder into capillary tube (2-3 mm). setup Apparatus Setup: Place capillary in melting point apparatus. prep->setup heat Heating: Heat at a controlled rate (1-2 °C/min). setup->heat observe Observation: Record temperature at first liquid drop and final crystal melt. heat->observe report Reporting: Document the melting point range. observe->report

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[14]

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of water in a sealed flask.[14]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[15]

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and separated from the solid phase, typically by filtration through a low-binding membrane filter or by centrifugation.[16][17]

  • Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Synthesis and Applications

This compound is typically synthesized through multi-step organic transformations starting from commercially available imidazole derivatives.[1] One reported method involves the acid hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[18]

Its primary application is as a synthetic intermediate in the preparation of other molecules, such as histamine receptor agonists and antagonists.[1] For example, it has been used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.[2][3] It is also identified as an impurity of Cimetidine.[19]

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Precautionary Statements:

  • P261: Avoid breathing dust.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling: Handle in a well-ventilated area.[7] Avoid contact with skin and eyes.[9] Due to its hygroscopic nature, exposure to moist air or water should be avoided.[9]

Incompatible Materials: Strong oxidizing agents.[1][9]

References

An In-Depth Technical Guide to 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38585-62-5

This technical guide provides a comprehensive overview of 4-Methyl-5-imidazolemethanol hydrochloride, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological relevance, and safety protocols.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a hydrochloride salt of a substituted imidazole derivative, making it soluble in polar solvents like water, methanol, and ethanol.[1] Key quantitative data are summarized in the table below.

PropertyValueReference
CAS Number 38585-62-5[2]
Molecular Formula C₅H₈N₂O · HCl[3]
Molecular Weight 148.59 g/mol [2]
Melting Point 233 °C (decomposes)[3][4]
Boiling Point 389.1°C at 760 mmHg (for free base)[5]
Appearance White to off-white or very slightly beige crystalline powder[1][5]
Solubility Soluble in water.[1] Soluble in DMSO (sparingly) and Methanol (slightly).[1][6]
SMILES String Cl.Cc1[nH]cnc1CO[3]
InChI Key UBHDUFNPQJWPRQ-UHFFFAOYSA-N[2][3]

**2. Synthesis and Purification

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available imidazole derivatives.[1] One documented method involves the hydrolysis of a chloromethyl-substituted imidazole precursor.

Experimental Protocol: Synthesis from 4-methyl-5-chloromethyl-imidazole hydrochloride

A common laboratory-scale synthesis is the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.[7]

  • Dissolution: Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.

  • Reaction: Stir the mixture for 4.5 hours while maintaining a temperature of 50-60°C.

  • Isolation: After the reaction is complete, substantially distill off the water to isolate the product.

Purification is typically achieved through recrystallization from a suitable solvent system to yield a product with a purity of 97% or higher.[3][8]

G cluster_synthesis Synthesis Workflow raw_material 4-methyl-5-chloromethyl-imidazole HCl dissolution Dissolve in Water raw_material->dissolution reaction Stir at 50-60°C for 4.5h (Hydrolysis) dissolution->reaction isolation Distill Water reaction->isolation product 4-Methyl-5-imidazolemethanol HCl isolation->product

A simplified workflow for the synthesis of the target compound.

**3. Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate in biochemical and pharmaceutical research.[1][9] Its structural features make it a valuable building block for more complex molecules.

  • Synthetic Intermediate: It is a key precursor in the synthesis of histamine receptor agonists and antagonists.[1] It has been specifically used to synthesize 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand.[3][8]

  • Pharmaceutical Research: The imidazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10] While this specific compound's direct biological activity is not extensively documented, its role as a precursor is significant.[9]

  • Reference Standard: It is also identified as "Cimetidine EP Impurity I," indicating its use as a reference standard in the quality control of the drug Cimetidine.[11]

Although no specific signaling pathways have been definitively associated with this compound itself, related imidazole derivatives have been studied as inhibitors of pathways critical in cancer research, such as sirtuins and the c-Myc-Max dimerization process.[12][13]

G cluster_workflow Hypothetical Bio-Activity Screening Workflow compound Imidazole Derivative (e.g., 4-Methyl-5-imidazolemethanol HCl) invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->invitro target_id Target Identification (e.g., Sirtuin, c-Myc) invitro->target_id gene_expression Gene/Protein Expression Analysis (qRT-PCR, Western Blot) target_id->gene_expression pathway_analysis Signaling Pathway Elucidation gene_expression->pathway_analysis

General workflow for investigating the biological activity of novel imidazole compounds.

Safety and Toxicology

This compound is classified as an irritant.[1][2] Standard laboratory precautions should be taken when handling it. The available safety data is summarized below.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Target Organs Respiratory system[3][14]
Storage Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6][14][15] Keep away from strong oxidizing agents.[1][14]

While comprehensive toxicological data is limited, it should be handled with the standard precautions for nitrogenous organic compounds and hydrochloride salts.[1] There is no conclusive evidence linking this specific compound to carcinogenicity.[1] However, the related compound 4-methylimidazole has been identified as a carcinogen by the National Toxicology Program.[16]

References

molecular structure of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-5-imidazolemethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound (CAS No: 38585-62-5). This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including histamine receptor antagonists. This document collates essential data for researchers and professionals engaged in drug discovery and development, presenting quantitative information in structured tables and illustrating key processes with detailed diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is soluble in polar solvents such as water, methanol, and ethanol.[1] The compound is generally stable under standard conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[2]

PropertyValue
CAS Number 38585-62-5
Molecular Formula C₅H₉ClN₂O
Molecular Weight 148.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 231-235 °C (decomposes)
Boiling Point 389.1 °C at 760 mmHg (Predicted)
Solubility Soluble in water, methanol, and ethanol; Sparingly soluble in DMSO
Purity Typically ≥97% or ≥98%

Molecular Structure

The consists of a 4-methylimidazole ring substituted at the 5-position with a hydroxymethyl group. The imidazole ring is protonated and forms a hydrochloride salt.

Molecular Structure of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While publicly available high-resolution spectra are limited, the following tables summarize expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl, methylene, and imidazole ring protons. The exact chemical shifts can vary depending on the solvent used.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Methyl protons (CH₃)~2.3Singlet
Methylene protons (CH₂)~4.5Singlet
Imidazole C2-H~9.0Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The following are the reported chemical shifts for the free base, 4-hydroxymethyl-5-methylimidazole, which serve as a close reference.[3]

Carbon AssignmentChemical Shift (δ, ppm)
Methyl carbon (CH₃)~10-15
Methylene carbon (CH₂OH)~50-55
Imidazole C4~125-130
Imidazole C5~130-135
Imidazole C2~135-140
FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200O-H stretchHydroxyl (-OH)
3200 - 2800N-H stretch, C-H stretchImidazole N-H, Alkyl C-H
~1650C=N stretchImidazole ring
~1580C=C stretchImidazole ring
~1050C-O stretchPrimary alcohol

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.

Materials:

  • 4-methyl-5-chloromethyl-imidazole hydrochloride

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 50-60 °C and stir for 4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the water by distillation under reduced pressure.

  • Recrystallize the resulting crude product from ethanol to yield pure this compound.

synthesis_workflow start Start: 4-methyl-5-chloromethyl-imidazole HCl dissolve Dissolve in H₂O start->dissolve react Heat at 50-60°C for 4.5h (Hydrolysis) dissolve->react distill Remove H₂O under reduced pressure react->distill recrystallize Recrystallize from Ethanol distill->recrystallize product Product: 4-Methyl-5-imidazolemethanol HCl recrystallize->product

Synthesis Workflow

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for histamine H₂ receptor antagonists.[1] Its structure provides a key scaffold for building more complex molecules with therapeutic potential.

logical_relationship intermediate 4-Methyl-5-imidazolemethanol hydrochloride synthesis Multi-step Organic Synthesis intermediate->synthesis product Histamine Receptor Antagonists & Other APIs synthesis->product

Role as a Synthetic Intermediate

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin IrritationH315P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationH319P264, P280, P305+P351+P338, P337+P313
Respiratory Tract IrritationH335P261, P271, P304+P340, P312, P403+P233, P405, P501

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic signatures, and synthetic methodologies. The structured presentation of this data aims to support researchers and drug development professionals in their work with this versatile intermediate.

References

Technical Guide: Solubility of 4-Methyl-5-imidazolemethanol Hydrochloride in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-imidazolemethanol hydrochloride in polar solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for its quantitative determination. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a heterocyclic organic compound.[1] It exists as a white to off-white crystalline solid and is known to be moderately hygroscopic.[1] This compound serves as a valuable synthetic intermediate in various chemical and pharmaceutical research applications, particularly in the synthesis of histamine receptor agonists and antagonists.[1] Given its role as a precursor in drug development, understanding its solubility in various solvent systems is critical for reaction kinetics, purification, and formulation.

Qualitative Solubility Profile

Published data and supplier information indicate that this compound is soluble in polar solvents. The hydrochloride salt structure enhances its solubility in protic polar solvents. A summary of the available qualitative solubility information is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource
WaterAppreciable solubility, Soluble[1]
MethanolAppreciable solubility, Slightly soluble[1][2]
EthanolAppreciable solubility[1]
Dimethyl Sulfoxide (DMSO)Sparingly soluble[2]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The absence of specific quantitative solubility data in the literature necessitates experimental determination. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound and is recommended for this purpose. The following protocol is a generalized procedure that can be adapted for this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected polar solvents (e.g., water, methanol, ethanol, analytical grade)

  • Vials with screw caps or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired polar solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microcrystals, immediately filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solute to solvent B Shake at constant temperature A->B C Reach equilibrium B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Workflow for Solubility Determination

Logical Relationships in Solubility Studies

The solubility of an ionizable compound like this compound is influenced by several factors. The logical relationship between these factors and the experimental outcome is crucial for designing robust studies.

G factors Key Factors Polarity of Solvent Temperature pH of Aqueous Media compound 4-Methyl-5-imidazolemethanol hydrochloride factors:p->compound influences factors:t->compound influences factors:ph->compound influences solubility Equilibrium Solubility compound->solubility determines

Factors Influencing Solubility

Conclusion

References

An In-depth Technical Guide on 4-Methyl-5-imidazolemethanol hydrochloride: Synthesis, Chemical Profile, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-imidazolemethanol hydrochloride (CAS RN: 38585-62-5) is a heterocyclic organic compound with significance in pharmaceutical research and development. This technical guide consolidates available information on its chemical properties, synthesis, and, most notably, its roles as a key synthetic intermediate and a known impurity in the production of the histamine H2 receptor antagonist, cimetidine. While direct pharmacological studies on its mechanism of action are not publicly available, its structural relationship to biologically active molecules warrants a thorough examination of its chemical context. This document provides a comprehensive overview for researchers and professionals engaged in medicinal chemistry, process development, and quality control.

Introduction

This compound is a stable, crystalline solid belonging to the imidazole class of compounds.[1] Imidazole derivatives are of profound interest in medicinal chemistry due to their presence in biologically crucial molecules like the amino acid histidine and their ability to act as ligands for various biological targets. This compound, in particular, serves as a valuable building block in the synthesis of more complex pharmaceutical agents, including histamine receptor agonists and antagonists.[1] Furthermore, its identification as a process-related impurity in the manufacturing of cimetidine underscores its importance in the quality control and safety assessment of this widely used therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

PropertyValueReference
CAS Number 38585-62-5--INVALID-LINK--
Molecular Formula C₅H₉ClN₂O--INVALID-LINK--
Molecular Weight 148.59 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 233 °C (decomposes)--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
SMILES Cl.Cc1[nH]cnc1CO--INVALID-LINK--
InChI Key UBHDUFNPQJWPRQ-UHFFFAOYSA-N--INVALID-LINK--

Role as a Synthetic Intermediate

The primary utility of this compound in research and development lies in its role as a versatile synthetic intermediate.[2] Its structure, featuring a substituted imidazole ring with a hydroxymethyl group, provides a scaffold for the construction of more complex molecules. It has been specifically noted for its use in the preparation of histamine receptor agonists and antagonists.[1]

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a starting material for the synthesis of various imidazole-based compounds.

G Generalized Synthetic Workflow A 4-Methyl-5-imidazolemethanol hydrochloride B Functional Group Transformation A->B Reagents C Modified Imidazole Intermediate B->C D Coupling Reaction C->D Coupling Partner E Target Molecule (e.g., Histamine Receptor Ligand) D->E

A generalized workflow for synthesizing target molecules from 4-Methyl-5-imidazolemethanol HCl.

Relationship with Cimetidine

This compound is well-documented as a known impurity of the drug cimetidine, where it is designated as "Cimetidine Impurity I". Cimetidine is a histamine H2 receptor antagonist used to decrease stomach acid production. Given that both compounds share the 4-methylimidazole core structure, it is plausible that this impurity arises during the synthesis of cimetidine or as a degradation product.

The structural relationship between this compound and cimetidine is depicted below.

G Structural Relationship to Cimetidine cluster_0 Cimetidine Impurity I cluster_1 Active Pharmaceutical Ingredient A 4-Methyl-5-imidazolemethanol hydrochloride B Cimetidine A->B Serves as a potential precursor or is a process-related impurity of

Relationship between 4-Methyl-5-imidazolemethanol HCl and Cimetidine.

Due to its status as an impurity, the characterization and quantification of this compound are critical for ensuring the quality and safety of cimetidine formulations. Regulatory agencies typically require strict control over the levels of such impurities in final drug products.

Putative Mechanism of Action: An Evidence Gap

A thorough review of the scientific literature reveals a lack of direct studies on the mechanism of action of this compound as a standalone pharmacological agent. There is no available data on its binding affinity for histamine receptors or other potential cellular targets, nor are there reports on its functional activity (e.g., agonist, antagonist, or inverse agonist properties).

Consequently, any discussion of its mechanism of action would be purely speculative and based on its structural similarity to cimetidine and other histamine receptor ligands. It is possible that it could exhibit weak activity at the H2 receptor, but without experimental evidence, this remains an unproven hypothesis.

Experimental Protocols

Given the absence of studies on its direct pharmacological action, this section will instead focus on a relevant analytical method for its identification.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The identification and quantification of this compound as an impurity in cimetidine are typically achieved using High-Performance Liquid Chromatography (HPLC). A general protocol would involve:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both cimetidine and the impurity show significant absorbance (e.g., around 220 nm).

  • Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of this compound.

Conclusion

This compound is a chemically significant compound primarily recognized for its role as a synthetic intermediate in the preparation of pharmaceutically active molecules and as a known impurity in the drug cimetidine. While its own mechanism of action has not been elucidated, its structural features and relationship to a prominent H2 receptor antagonist make it a compound of interest for medicinal chemists, process development scientists, and quality control analysts. Future research could explore its potential for weak pharmacological activity, which would be of interest in the context of drug safety and impurity profiling. For now, its value remains firmly in the realm of chemical synthesis and pharmaceutical quality assurance.

References

The Versatile Intermediate: A Technical Review of 4-Methyl-5-imidazolemethanol Hydrochloride and Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride, a heterocyclic organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural similarity to a portion of the histamine molecule has made it a valuable precursor in the development of histamine H2-receptor antagonists. Furthermore, the imidazole core is a recurring motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the synthesis of the well-established drug Cimetidine and the broader potential of the imidazole scaffold in anti-inflammatory drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 38585-62-5
Molecular Formula C₅H₈N₂O·HCl
Molecular Weight 148.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 233 °C (decomposes)
Solubility Soluble in water

Core Application: Synthesis of Cimetidine

This compound is a pivotal intermediate in the synthesis of Cimetidine, a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves a multi-step process, which is outlined in the workflow diagram and detailed protocol below.

Cimetidine Synthesis Workflow

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 4-Methyl-5-imidazolemethanol hydrochloride B 4-Methyl-5-chloromethylimidazole hydrochloride A->B Thionyl Chloride C Reaction with Cysteamine B->C Cysteamine D Intermediate Amine C->D E Reaction with N-cyano-N',S-dimethylisothiourea D->E F Reaction with Methylamine E->F G Cimetidine F->G

Caption: Synthetic workflow for Cimetidine from this compound.

Experimental Protocol: Synthesis of Cimetidine from 4-Methyl-5-imidazolemethanol

This protocol represents a generalized pathway compiled from various sources. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary based on the specific literature procedure.

Step 1: Synthesis of 4-Methyl-5-chloromethylimidazole hydrochloride

  • To a stirred solution of thionyl chloride, slowly add this compound at a controlled temperature (e.g., below 10°C).

  • After the addition is complete, the reaction mixture is gently warmed to facilitate the conversion.

  • The product, 4-Methyl-5-chloromethylimidazole hydrochloride, is typically precipitated by the addition of a non-polar solvent like diethyl ether.

  • The precipitate is then filtered, washed, and dried.

Step 2: Reaction with Cysteamine

  • The 4-Methyl-5-chloromethylimidazole hydrochloride is reacted with cysteamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt.

  • This reaction forms the key intermediate, 4-{[(2-aminoethyl)thio]methyl}-5-methylimidazole.

Step 3: Formation of the Guanidine Moiety and Final Product

  • The intermediate amine from Step 2 is then reacted with N-cyano-N',S-dimethylisothiourea. This reaction introduces the cyanoguanidine group.

  • The resulting intermediate is subsequently treated with methylamine to yield the final product, Cimetidine.

  • The crude Cimetidine is then purified, typically by recrystallization, to obtain the final active pharmaceutical ingredient.

Biological Activity of Cimetidine

Cimetidine functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Histamine H2 Receptor Signaling Pathway and Cimetidine Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Cimetidine Cimetidine Cimetidine->H2R Binds & Inhibits G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes G Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Imidazole_Inhibitor Imidazole-based p38 Inhibitor Imidazole_Inhibitor->p38 Inhibits G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB IκBα IkB->NFkB_IkB Degrades from NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->IKK_Complex Inhibits

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Cimetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cimetidine, a landmark histamine H₂-receptor antagonist, revolutionized the treatment of peptic ulcers and related gastrointestinal disorders. Its synthesis, a cornerstone of medicinal chemistry, involves several key intermediates. This technical guide provides a detailed exploration of the core synthetic pathways, offering in-depth experimental protocols, quantitative data, and logical visualizations to aid researchers and professionals in the field of drug development.

Core Synthetic Pathways and Key Intermediates

The industrial synthesis of cimetidine has evolved, but most routes converge on the construction of the imidazole ring followed by the elaboration of the side chain. Two primary pathways are prominent, both highlighting critical intermediates that are central to the final assembly of the cimetidine molecule.

Pathway 1: Commencing with the Imidazole Ring

This widely utilized pathway begins with the formation of a substituted imidazole derivative, which is then functionalized to introduce the characteristic side chain.

A pivotal intermediate in this route is 4-methyl-5-hydroxymethylimidazole . This compound serves as the foundational block, providing the core imidazole structure with a reactive handle for subsequent modifications.[1][2] From this intermediate, the synthesis proceeds through the introduction of the sulfur-containing side chain, leading to another crucial intermediate, 4-((2-aminoethyl)thiomethyl)-5-methylimidazole . This intermediate is then reacted with a cyanoguanidine derivative to complete the synthesis of cimetidine.

Pathway 2: Building the Imidazole Ring from Acyclic Precursors

An alternative approach involves the construction of the imidazole ring from acyclic starting materials. This pathway often begins with readily available compounds like ethyl 2-chloroacetoacetate.

In this route, a key intermediate formed is 4-carbethoxy-5-methylimidazole . This is achieved through the reaction of ethyl 2-chloroacetoacetate with formamide.[3] The carbethoxy group is then reduced to a hydroxymethyl group, yielding the common intermediate 4-methyl-5-hydroxymethylimidazole , thus converging with the first pathway.

Key Intermediates and their Synthesis

The following sections provide detailed experimental protocols for the synthesis of the principal intermediates in the cimetidine manufacturing process.

4-Methyl-5-hydroxymethylimidazole

This is arguably the most critical intermediate, serving as the starting point for the elaboration of the cimetidine side chain. A common and efficient method for its preparation is the hydroxymethylation of 4-methylimidazole with formaldehyde.[1][4][5]

Experimental Protocol:

To a solution of 4-methylimidazole (164.2 g, 2.0 mol) in water (36 g, 2.0 mol), an aqueous solution of formaldehyde (166.4 g of 36.1% solution, 2.0 mol) is added dropwise while maintaining the temperature below 30°C. The pH of the reaction mixture is then adjusted to approximately 12.4 with a concentrated sodium hydroxide solution. The mixture is stirred at 30°C for 24 hours, during which the pH is maintained between 12.2 and 12.4 by the periodic addition of sodium hydroxide.[5] After the reaction is complete, the mixture is neutralized with hydrochloric acid and evaporated to dryness. The product is then extracted with hot isopropanol. Evaporation of the isopropanol and subsequent crystallization from acetone yields 4-methyl-5-hydroxymethylimidazole.

ParameterValueReference
4-Methylimidazole164.2 g (2.0 mol)[5]
Formaldehyde (36.1%)166.4 g (2.0 mol)[5]
Reaction Temperature30°C[5]
Reaction pH12.2 - 12.4[5]
Reaction Time24 hours[5]
Yield 84.7% [4]
4-((2-Aminoethyl)thiomethyl)-5-methylimidazole Dihydrochloride

This intermediate is formed by linking a cysteamine moiety to the hydroxymethyl group of 4-methyl-5-hydroxymethylimidazole.

Experimental Protocol:

4-Methyl-5-hydroxymethylimidazole hydrochloride is reacted with an excess of 2-mercaptoethylamine hydrochloride (cysteamine hydrochloride). The reaction can be carried out by heating a finely powdered mixture of the two reagents. For instance, 84 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride and 57 parts of cysteamine hydrochloride are intimately mixed and heated at 80°C for 2 hours, followed by 7 hours at 100°C.[2] The resulting product is 4-((2-aminoethyl)thiomethyl)-5-methylimidazole dihydrochloride.

ParameterValueReference
Reactants4-Methyl-5-chloromethyl-imidazole HCl & Cysteamine HCl[2]
Reaction Temperature80°C then 100°C[2]
Reaction Time9 hours[2]
Yield 98% [2]
N-Cyano-N'-methyl-N''-(2-chloroethyl)guanidine

This intermediate provides the cyanoguanidine portion of the cimetidine molecule. Its synthesis starts from dimethyl-(N-cyanoimido)carbonate.

Experimental Protocol:

Dimethyl-(N-cyanoimido)carbonate is reacted with 2-chloroethylamine hydrochloride to form N-cyano-N'-(2-chloroethyl)-O-methylisourea. This intermediate is then reacted with methylamine to yield N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine.[6]

Final Synthesis of Cimetidine

The final step in the synthesis involves the coupling of the imidazole-containing intermediate with the cyanoguanidine portion.

Experimental Protocol:

A common method involves the reaction of 4-((2-aminoethyl)thiomethyl)-5-methylimidazole with N-cyano-N',S-dimethylisothiourea. This reaction is typically carried out in a suitable solvent such as acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion. Another route involves reacting O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine in an aqueous methylamine solution.[7] For example, N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine (16.0 g, 0.1 mole) is suspended in 40% aqueous methylamine (150 ml). O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide (29.7 g, 0.1 mole) is added, and the mixture is heated to reflux for 30 minutes. Upon cooling, cimetidine crystallizes from the solution.[7]

ParameterValueReference
N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine16.0 g (0.1 mol)[7]
O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate HBr29.7 g (0.1 mol)[7]
Solvent40% Aqueous Methylamine (150 ml)[7]
Reaction TemperatureReflux[7]
Reaction Time30 minutes[7]
Yield 70% [7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to cimetidine.

cimetidine_synthesis_pathway_1 start 4-Methylimidazole intermediate1 4-Methyl-5-hydroxymethylimidazole start->intermediate1 Formaldehyde, NaOH intermediate2 4-((2-Aminoethyl)thiomethyl)- 5-methylimidazole intermediate1->intermediate2 Cysteamine HCl cimetidine Cimetidine intermediate2->cimetidine reagent1 N-Cyano-N',S-dimethylisothiourea reagent1->cimetidine

Caption: Pathway 1: Synthesis of Cimetidine from 4-Methylimidazole.

cimetidine_synthesis_pathway_2 start Ethyl 2-chloroacetoacetate intermediate1 4-Carbethoxy-5-methylimidazole start->intermediate1 Formamide intermediate2 4-Methyl-5-hydroxymethylimidazole intermediate1->intermediate2 Reduction intermediate3 4-((2-Aminoethyl)thiomethyl)- 5-methylimidazole intermediate2->intermediate3 Cysteamine HCl cimetidine Cimetidine intermediate3->cimetidine reagent1 N-Cyano-N',S-dimethylisothiourea reagent1->cimetidine

Caption: Pathway 2: Synthesis of Cimetidine from Ethyl 2-chloroacetoacetate.

References

An In-depth Technical Guide to the Stability and Storage of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the stability and storage conditions for 4-Methyl-5-imidazolemethanol hydrochloride (CAS No. 38585-62-5). The information is intended for researchers, scientists, and professionals in drug development who handle or store this compound.

Chemical and Physical Properties

This compound is an organic heterocyclic compound.[1] It presents as a white to off-white or very slightly beige crystalline solid or powder.[1][2] The compound typically has little to no odor, though a faint amine-like scent may be present due to impurities.[1] It is known to be moderately hygroscopic.[1][3]

PropertyValueReferences
CAS Number 38585-62-5[4]
Molecular Formula C₅H₈N₂O·HCl[4]
Molecular Weight 148.59 g/mol [4]
Appearance White to off-white/very slightly beige crystalline powder[1][2]
Melting Point 231-235 °C (with decomposition)[2]
Solubility Soluble in water (50 mg/mL), methanol, and ethanol. Insoluble in petroleum ether.[1][5]
Hygroscopicity Moderate[1][3]

Stability Profile

This compound is generally stable under normal ambient temperatures and pressures.[1][2][3] However, its stability can be compromised by exposure to moisture, light, and incompatible materials.

Key Stability Factors:

  • Moisture: The compound is moderately hygroscopic and should be protected from moisture and humid air to prevent degradation.[1][3][5]

  • Light: Long-term stability may be enhanced by protecting the compound from light.[1][6]

  • Temperature: While stable at room temperature, storage in a cool place is recommended.[1][3] Some suppliers recommend refrigeration (2-8°C).[7]

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be avoided.[1][3][6]

Hazardous Decomposition: Upon thermal decomposition, the compound can break down into hazardous products, including:

  • Hydrogen chloride[1][3]

  • Nitrogen oxides (NOx)[1][3]

  • Carbon monoxide (CO)[1][3]

  • Carbon dioxide (CO₂)[1][3]

  • Irritating and toxic fumes and gases[1]

Hazardous polymerization of this compound has not been reported.[1][3]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

ConditionRecommendationReferences
Temperature Store in a cool, dry place. Room temperature is generally acceptable, though 2-8°C is also recommended for long-term storage.[1][3][7]
Atmosphere Store in a tightly closed container. For enhanced stability, particularly after opening, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1][3][6][7][8]
Ventilation Ensure storage in a well-ventilated area.[2][3][6]
Light Protect from direct sunlight.[1][6]
Security Store in a locked-up, secured area.[1][6][8]

Handling Workflow:

The following diagram outlines the recommended workflow for handling the compound upon receipt and during experimental use.

A Receipt of Compound B Visually Inspect Package for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Move to Designated Handling Area (Fume Hood) C->D E Allow Container to Equilibrate to Room Temperature D->E F Open and Weigh Desired Amount E->F G Flush Headspace with Inert Gas (Optional) F->G K Proceed with Experiment F->K H Reseal Tightly G->H I Store in Designated Cool, Dry, Dark Place H->I J Log in Chemical Inventory I->J L Dispose of Waste Properly K->L

Caption: Recommended workflow for receiving, handling, and storing this compound.

Potential Degradation Pathway

While specific degradation pathways have not been detailed in the provided literature, a logical pathway can be inferred from the hazardous decomposition products formed under thermal stress.

cluster_products Parent 4-Methyl-5-imidazolemethanol hydrochloride Decomposition Thermal Decomposition Parent->Decomposition CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO2) Decomposition->CO2 NOx Nitrogen Oxides (NOx) Decomposition->NOx HCl Hydrogen Chloride (HCl) Decomposition->HCl Products Degradation Products

Caption: Potential thermal degradation pathway of this compound.

General Protocol for Chemical Stability Testing

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Methodology:

  • Initial Characterization:

    • Perform initial analysis of a control sample (stored at optimal conditions, e.g., -20°C, dark, desiccated) to establish a baseline.

    • Analytical methods may include:

      • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a common starting point.

      • Mass Spectrometry (MS): To identify the molecular weights of any new peaks observed in the HPLC chromatogram, aiding in the identification of degradation products.

      • Visual Appearance: Record any changes in color or physical state.

      • Moisture Content: Use Karl Fischer titration to determine the initial water content.

  • Stress Conditions:

    • Thermal Stability: Store accurately weighed samples in sealed vials at elevated temperatures (e.g., 40°C, 60°C).

    • Humidity Stability: Store samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Time Points:

    • Withdraw samples from each stress condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the stressed samples alongside a control sample using the established analytical methods (HPLC, MS, etc.).

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any significant degradation products.

Experimental Workflow Diagram:

cluster_stress Stress Conditions Start Start: Pure Compound Sample Initial Initial Analysis (t=0) (HPLC, MS, Appearance) Start->Initial Thermal Thermal (e.g., 40°C, 60°C) Initial->Thermal Humidity Humidity (e.g., 40°C/75% RH) Initial->Humidity Photo Photostability (ICH Q1B) Initial->Photo Analysis Analyze at Time Points (t=x weeks) Thermal->Analysis Humidity->Analysis Photo->Analysis Data Compare Data to t=0 (Purity, Degradants) Analysis->Data Data->Analysis Next Time Point Conclusion Determine Degradation Rate and Pathway Data->Conclusion

Caption: General workflow for a chemical stability testing protocol.

References

historical synthesis methods of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis Methods of 4-Methyl-5-imidazolemethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for this compound, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, presenting quantitative data in a structured format, and offers detailed experimental protocols for key methodologies. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 4-hydroxymethyl-5-methylimidazole hydrochloride, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the H2-antagonist cimetidine.[1][2] Its synthesis has been a subject of considerable research, leading to the development of several distinct methods over the years. This guide explores the evolution of these synthetic strategies, from early low-yield procedures to more efficient industrial-scale processes.

Key Synthetic Routes

The historical synthesis of this compound can be broadly categorized into four main approaches, each with its own set of advantages and challenges. These routes are:

  • Hydroxymethylation of 4-Methylimidazole: Direct introduction of a hydroxymethyl group onto the 4-methylimidazole ring using formaldehyde.

  • Reduction of Imidazole-5-Carboxylic Acid Esters: Conversion of an ester functional group at the 5-position to a hydroxymethyl group.

  • Hydrolysis of 4-Methyl-5-chloromethylimidazole: A two-step process involving chloromethylation followed by hydrolysis.

  • Hydrolysis of Bis-(imidazolylmethyl)-ether: Conversion of an ether byproduct back to the desired alcohol.

The following sections provide a detailed examination of each of these synthetic pathways.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes the quantitative data for the different historical synthesis methods of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.

Synthetic Route Starting Material(s) Key Reagents Reaction Conditions Yield (%) Reference
Hydroxymethylation (Windaus, 1909) 4-Methylimidazole, Formaldehyde solutionNone120°C, 8 hours (in a sealed tube)Low (reported as "small amounts")[3]
Hydroxymethylation (Erlenmeyer et al., 1948) 4-Methylimidazole, Formaldehyde solutionNone120°C, 4-6 hours11%[3]
Hydroxymethylation (Alkaline) 4-Methylimidazole, FormaldehydeNaOHpH 12-13, 30-40°C, ~50 hours68-84.7%[3][4]
Reduction of Ester Ethyl 4-methylimidazole-5-carboxylateLithium aluminum hydride (LiAlH₄), HCl0°C to room temp, 24 hours (for reduction)~60%[5]
Hydrolysis of Chloro-derivative 4-Methyl-5-chloromethylimidazole HClWater50-60°C, 4.5 hours73%[6]
Hydrolysis of Bis-ether bis-(5-methyl-4-imidazolyl)methyl etherWater, HCl100-130°C, pH 2.5-3Not specified[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound.

Synthesis via Hydroxymethylation of 4-Methylimidazole (Alkaline Conditions)

This method represents a significant improvement over the early high-temperature approaches, offering much higher yields under milder conditions.

Experimental Protocol:

  • Melt 164.2 g (2.0 mol) of 4-methylimidazole and add 36 g of water with stirring under a nitrogen atmosphere until a solution is obtained.[4]

  • Add 166.4 g of a 36.1% aqueous formaldehyde solution (2.0 mol) dropwise while maintaining the temperature below 30°C with cooling.[4]

  • Adjust the reaction mixture to a pH of 12.4 by adding a 40% aqueous sodium hydroxide solution.[4]

  • Stir the mixture at 30°C for 24 hours, maintaining the pH between 12.2 and 12.4 by the periodic addition of sodium hydroxide solution.[4]

  • After the reaction is complete, neutralize the solution with concentrated hydrochloric acid.[3]

  • Evaporate the solution to dryness in vacuo.[3]

  • Add isopropanol to the residue and remove water by azeotropic distillation.[3]

  • Filter the hot solution to remove the precipitated sodium chloride.[3]

  • Cool the filtrate and introduce 74 g of gaseous hydrogen chloride at a temperature not exceeding 40°C.[3]

  • The hydrochloride salt crystallizes out. Further concentrate the mother liquor and add acetone to achieve complete crystallization.[3]

  • Collect the product by filtration. Yield: 238 g (80% of theory).[3]

Synthesis via Reduction of Ethyl 4-methylimidazole-5-carboxylate

This method utilizes a powerful reducing agent to convert the ester group to a hydroxymethyl group.

Experimental Protocol:

  • Prepare a suspension of 5.4 g (142 mmol) of lithium aluminum hydride in 200 mL of THF at 0°C.[7]

  • Add a slurry of 15.4 g (100 mmol) of ethyl 4-methylimidazole-5-carboxylate in 100 mL of THF in portions to the LiAlH₄ suspension.[7]

  • Stir the resulting solution for 24 hours at room temperature.[7]

  • Carefully add concentrated HCl to quench the reaction.[7]

  • Evaporate the organic solvent.[7]

  • Add absolute ethanol to the residue, heat the mixture to boiling, and filter it hot through Celite.[7]

  • Evaporate the filtrate to afford the crude product. The free base can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.[5][7]

Synthesis via Hydrolysis of 4-Methyl-5-chloromethylimidazole Hydrochloride

This two-step approach first introduces a chloromethyl group, which is subsequently hydrolyzed to the desired alcohol.

Experimental Protocol:

  • Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.[6][8]

  • Stir the mixture for 4.5 hours at a temperature of 50°-60° C.[6][8]

  • After the reaction, substantially distill off the water under reduced pressure.[6]

  • The resulting crystal slurry is then recrystallized from ethanol, with cooling in ice, to yield 43.4 parts (73%) of 4-methyl-5-hydroxymethyl-imidazole hydrochloride.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_Hydroxymethylation cluster_conditions Reaction Conditions 4-Methylimidazole 4-Methylimidazole Product_HCl 4-Methyl-5-imidazolemethanol Hydrochloride 4-Methylimidazole->Product_HCl 1. Formaldehyde Formaldehyde Formaldehyde->Product_HCl 1. NaOH (pH 12-13) NaOH (pH 12-13) 30-40°C 30-40°C

Caption: Synthesis via alkaline hydroxymethylation.

Synthesis_Reduction Ester Ethyl 4-methylimidazole- 5-carboxylate Free_Base 4-Methyl-5-imidazolemethanol Ester->Free_Base 1. LiAlH₄, THF 2. Quench Product_HCl 4-Methyl-5-imidazolemethanol Hydrochloride Free_Base->Product_HCl HCl

Caption: Synthesis via reduction of an ester.

Synthesis_Hydrolysis_Chloro Chloro_Derivative 4-Methyl-5-chloromethylimidazole Hydrochloride Product_HCl 4-Methyl-5-imidazolemethanol Hydrochloride Chloro_Derivative->Product_HCl H₂O, 50-60°C

Caption: Synthesis via hydrolysis of the chloro-derivative.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. Early methods were characterized by harsh conditions and low yields. Subsequent research, driven by the compound's importance as a pharmaceutical intermediate, led to the development of more efficient and scalable processes. The alkaline hydroxymethylation of 4-methylimidazole and the reduction of the corresponding carboxylic acid ester have emerged as viable industrial routes. This guide provides researchers and drug development professionals with a comprehensive historical and practical understanding of the synthesis of this important molecule, offering a foundation for further process optimization and development.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-imidazolemethanol hydrochloride (CAS: 38585-62-5) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Primarily, it is utilized in the synthesis of more complex molecules, including tridentate ligands and as a building block in the development of pharmaceutical compounds. This document provides a comprehensive overview of its properties, safety information, and a detailed experimental protocol for a key application: the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38585-62-5[2]
Molecular Formula C₅H₈N₂O·HCl[2]
Molecular Weight 148.59 g/mol [2]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 233 °C (decomposes)
Solubility Soluble in water, methanol, and ethanol. Sparingly soluble in DMSO.[1]
Stability Stable under normal temperatures and pressures. Hygroscopic.[1]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritationEye Irritation (Category 2A)P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Note: For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Applications

The primary application of this compound is as a precursor in organic synthesis. It is a key intermediate in the preparation of various compounds, including:

  • Tridentate Ligands: It is notably used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand.[3] Tridentate ligands are crucial in coordination chemistry and can be used to form stable complexes with metal ions, which have applications in catalysis and materials science.

  • Pharmaceutical Intermediates: This compound serves as a building block in the development of new therapeutic agents.[1] It has been implicated as a synthetic intermediate in the preparation of histamine receptor agonists and antagonists.[1]

  • Cimetidine Impurity: It is also known as an impurity of Cimetidine, a histamine H2 receptor antagonist.

Due to its role as a synthetic intermediate, there is limited information on its direct biological activity or its involvement in specific signaling pathways. Its utility lies in its chemical reactivity to construct more elaborate molecular architectures.

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane using this compound as the starting material.

Workflow for the Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

G cluster_step1 Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride cluster_step2 Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane A This compound C Reaction in ice bath, then heated to 55°C A->C B Thionyl chloride B->C D Precipitation with diethyl ether C->D E Filtration and drying D->E F 4-Methyl-5-chloromethyl imidazole hydrochloride E->F G 4-Methyl-5-chloromethyl imidazole hydrochloride F->G Product of Step 1 is reactant for Step 2 I Reaction in ethanol G->I H Sodium sulfide nonahydrate H->I J Purification (e.g., crystallization) I->J K 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane J->K

Caption: Synthetic workflow for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol is based on a procedure for a similar compound and is a common method for converting hydroxymethyl groups to chloromethyl groups.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thionyl chloride (50 ml).

  • Cool the thionyl chloride in an ice bath.

  • Slowly and in small portions, add this compound (11.2 g, 0.1 mol) to the stirred thionyl chloride over a period of 15 minutes. Caution: The reaction is vigorous. Maintain the temperature between 10°C and 20°C. A colorless precipitate will form.

  • Once the addition is complete, slowly raise the temperature to 55 ± 5°C and maintain it for 30 minutes.

  • Cool the reaction mixture to 10°C.

  • Dilute the mixture with 100 ml of diethyl ether to precipitate the product fully.

  • Collect the colorless precipitate by filtration.

  • Wash the precipitate thoroughly with diethyl ether.

  • Dry the product in air to obtain 4-methyl-5-chloromethyl imidazole hydrochloride.

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This part of the protocol is inferred from standard organic synthesis practices for forming thioethers from alkyl halides.

Materials:

  • 4-Methyl-5-chloromethyl imidazole hydrochloride (from Step 1)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-5-chloromethyl imidazole hydrochloride (2 molar equivalents) in ethanol.

  • Add sodium sulfide nonahydrate (1 molar equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Signaling Pathway (Hypothetical)

As this compound is primarily a synthetic intermediate, it is not known to directly interact with biological signaling pathways. However, the compounds synthesized from it, such as histamine receptor antagonists, would interact with specific pathways. For instance, a histamine H2 receptor antagonist would block the downstream signaling of the H2 receptor, which is typically mediated by G-proteins and adenylyl cyclase.

G cluster_pathway Hypothetical Signaling Pathway Interaction of a Downstream Product A Histamine B Histamine H2 Receptor A->B C G-protein B->C D Adenylyl Cyclase C->D E cAMP D->E F Cellular Response E->F G Histamine H2 Antagonist (Synthesized from this compound) G->B Inhibition

Caption: Hypothetical inhibition of the Histamine H2 receptor signaling pathway.

Conclusion

This compound is a versatile synthetic intermediate with important applications in the synthesis of ligands for coordination chemistry and as a building block for pharmaceutical compounds. While it does not have significant direct biological activity, its utility in constructing molecules with specific biological targets makes it a valuable compound for researchers in chemistry and drug development. The provided protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane offers a practical application for this reagent. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

References

Application Notes and Protocols: 4-Methyl-5-imidazolemethanol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry.[1][2] Its imidazole core is a common motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of pharmaceutically relevant molecules, including the H2 receptor antagonist cimetidine, and complex ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₈N₂O·HCl[3]
Molecular Weight 148.59 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 233 °C (decomposes)[4]
Solubility Soluble in water, methanol, and ethanol[2]
Purity ≥97-98%[3][4]

Application 1: Synthesis of Cimetidine

This compound is a crucial precursor in the multi-step synthesis of cimetidine, a widely used drug for treating ulcers and acid reflux. The overall synthetic pathway involves the initial conversion of the hydroxyl group to a more reactive chloromethyl group, followed by sequential reactions to build the final guanidine structure.

Experimental Workflow: Synthesis of Cimetidine

G A 4-Methyl-5-imidazolemethanol hydrochloride B 4-Methyl-5-chloromethyl imidazole hydrochloride A->B Thionyl chloride C 4-Methyl-5-[(2-aminoethyl)thiomethyl] imidazole dihydrochloride B->C Cysteamine hydrochloride D N-Cyano-N'-methyl-N''-[2-[(5-methyl-1H-imidazol- 4-yl)methylthio]ethyl]guanidine (Cimetidine) C->D 1. N-Cyano-N',S-dimethylisothiourea 2. Methylamine

Caption: Synthetic pathway for Cimetidine starting from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol describes the conversion of the hydroxymethyl group of the starting material to a chloromethyl group using thionyl chloride.

  • Materials:

    • 4-Methyl-5-imidazolemethanol (free base of the hydrochloride salt) (11.2 g, 0.1 mol)

    • Thionyl chloride (50 ml)

    • Diethyl ether

    • Ice bath, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, stir 50 ml of thionyl chloride in an ice bath.

    • Slowly add 11.2 g of 4-methyl-5-hydroxymethylimidazole in small portions over 15 minutes, maintaining the temperature between 10°C and 20°C.[5] A colorless precipitate will form.

    • After the addition is complete, slowly raise the temperature to 55°C ± 5°C over 30 minutes and maintain for another 30 minutes.[5]

    • Cool the mixture to 10°C and dilute with 100 ml of diethyl ether.[5]

    • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry.

  • Quantitative Data:

ProductYieldMelting Point
4-Methyl-5-chloromethyl imidazole hydrochloride91% (15.23 g)208-211°C (dec.)

Step 2: Synthesis of 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride

This step involves the reaction of the chloromethyl intermediate with cysteamine hydrochloride.

  • Materials:

    • 4-Methyl-5-chloromethyl-imidazole hydrochloride (84 parts by weight)

    • Cysteamine hydrochloride (57 parts by weight)

    • Solid-state reactor.

  • Procedure:

    • Intimately mix the finely powdered 4-methyl-5-chloromethyl-imidazole hydrochloride and cysteamine hydrochloride.

    • Heat the mixture in a solid-state reactor for 2 hours at 80°C, followed by 7 hours at 100°C.[1] The reaction progress can be monitored by the evolution of hydrogen chloride.[1]

  • Quantitative Data:

ProductYieldMelting Point
4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride98% (120 parts)186-189°C

Step 3: Synthesis of Cimetidine

This final step involves the formation of the cyanoguanidine moiety.

  • Materials:

    • 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole

    • N-Cyano-N',S-dimethylisothiourea or Dimethylcyanodithioimido carbonate

    • Methylamine

  • Procedure:

    • React 4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazole with N-cyano-N',S-dimethylisothiourea or dimethylcyanodithioimido carbonate to form N-cyano-N'-{2-/(5-methylimidazole-4-yl)methylthio/ethyl}-S-methylisothiourea.[6]

    • React the resulting intermediate with methylamine to yield cimetidine.[6] An overall yield of up to 60% can be achieved for this two-step process.[6]

Application 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This compound can be utilized in the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. This is accomplished by first converting it to the chloromethyl derivative, which is then reacted with a sulfur source.

Experimental Workflow: Synthesis of a Tridentate Ligand

G A 4-Methyl-5-imidazolemethanol hydrochloride B 4-Methyl-5-chloromethyl imidazole hydrochloride A->B Thionyl chloride C 1,3-bis(5-methyl-4-imidazolyl) -2-thiapropane B->C Sodium sulfide

Caption: Synthetic route for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

Follow the protocol detailed in Application 1, Step 1.

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This protocol describes the formation of the thioether linkage.

  • Materials:

    • 4-Methyl-5-chloromethyl imidazole hydrochloride

    • Sodium sulfide (Na₂S)

    • Methanol or another suitable solvent

  • Procedure:

    • Dissolve 4-methyl-5-chloromethyl imidazole hydrochloride in a suitable solvent such as methanol.

    • Add a stoichiometric amount of sodium sulfide to the solution.

    • The reaction proceeds via nucleophilic substitution, where the sulfide ion displaces the chloride from two molecules of the imidazole derivative to form the desired tridentate ligand.

  • Quantitative Data:

Safety Information

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound may cause skin and eye irritation.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of organic molecules, from pharmaceuticals like cimetidine to complex ligands. The protocols provided herein offer a guide for researchers to utilize this compound effectively in their synthetic endeavors.

References

Application Notes and Protocols: 4-Methyl-5-imidazolemethanol hydrochloride as a Tridentate Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methyl-5-imidazolemethanol hydrochloride as a precursor for the synthesis of the tridentate ligand, 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. This ligand is a valuable building block for the development of novel metal complexes with potential applications in catalysis and medicinal chemistry.

Introduction

This compound is a commercially available imidazole derivative that serves as a key starting material for the synthesis of more complex molecules.[1][2][3] Its structure, featuring a reactive hydroxymethyl group on the imidazole ring, makes it an ideal precursor for the introduction of coordinating functionalities. One notable application is its use in the preparation of the tridentate N,S,N-donor ligand, 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. This ligand can coordinate with various transition metals to form stable complexes with diverse chemical properties and potential applications.

Synthesis Pathway

The synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane from this compound proceeds in a two-step sequence. The first step involves the conversion of the hydroxymethyl group to a chloromethyl group, followed by a nucleophilic substitution with a sulfide source to link two imidazole moieties.

Synthesis_Pathway A 4-Methyl-5-imidazolemethanol hydrochloride B 4-Methyl-5-(chloromethyl)imidazole hydrochloride A->B Thionyl chloride (SOCl₂) C 1,3-bis(5-methyl-4-imidazolyl) -2-thiapropane B->C Sodium sulfide (Na₂S)

Caption: Synthetic route from this compound to the tridentate ligand.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-(chloromethyl)imidazole hydrochloride

This protocol is based on established procedures for the chlorination of hydroxymethylimidazoles.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g of this compound.

  • Cool the flask in an ice bath.

  • Slowly add 25 mL of thionyl chloride to the flask with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly add 100 mL of anhydrous diethyl ether to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with two portions of 50 mL of anhydrous diethyl ether.

  • Dry the product under vacuum to obtain 4-methyl-5-(chloromethyl)imidazole hydrochloride.

Expected Yield: ~90%

Protocol 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This generalized protocol is based on standard nucleophilic substitution reactions to form thioethers.

Materials:

  • 4-Methyl-5-(chloromethyl)imidazole hydrochloride

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of 4-methyl-5-(chloromethyl)imidazole hydrochloride in 50 mL of ethanol.

  • In a separate beaker, dissolve 1.5 g of sodium sulfide nonahydrate in 10 mL of water.

  • Slowly add the sodium sulfide solution to the ethanolic solution of the imidazole derivative with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Data Presentation

The following tables summarize typical characterization data for the synthesized ligand and a representative copper(II) complex. Note that specific values may vary depending on the experimental conditions and instrumentation.

Table 1: Physicochemical and Spectroscopic Data for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

PropertyValue
Molecular FormulaC₁₁H₁₄N₄S
Molecular Weight238.33 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported
¹H NMR (CDCl₃, δ ppm)~2.2 (s, 6H, -CH₃), ~3.7 (s, 4H, -CH₂-), ~7.5 (s, 2H, imidazole C2-H)
¹³C NMR (CDCl₃, δ ppm)~10 (-CH₃), ~25 (-CH₂-), ~120-140 (imidazole carbons)
IR (KBr, cm⁻¹)~3100 (N-H stretch), ~1580 (C=N stretch), ~700 (C-S stretch)

Table 2: Properties of a Representative Metal Complex: [Cu(C₁₁H₁₄N₄S)Cl₂]

PropertyValue
Molecular FormulaC₁₁H₁₄Cl₂CuN₄S
Molecular Weight372.77 g/mol
AppearanceBlue or green solid
Magnetic Moment (µeff)~1.8 - 2.2 B.M.
UV-Vis (λmax, nm)~600-700 (d-d transition)
IR (KBr, cm⁻¹)Shifts in imidazole ring vibrations upon coordination

Applications in Catalysis and Drug Development

Tridentate ligands and their metal complexes are of significant interest in various fields of research.

Catalysis

Metal complexes of imidazole-containing tridentate ligands have shown promise as catalysts in a variety of organic transformations, including oxidation and polymerization reactions. The N,S,N-coordination sphere can stabilize different oxidation states of the metal center, facilitating catalytic cycles.

Catalytic_Cycle Catalyst [M(L)]ⁿ⁺ Intermediate1 [M(L)(Substrate)]ⁿ⁺ Catalyst->Intermediate1 Substrate binding Intermediate2 [M(L)(Product)]ⁿ⁺ Intermediate1->Intermediate2 Transformation Intermediate2->Catalyst Product release Product Product Intermediate2->Product Substrate Substrate Substrate->Intermediate1

Caption: A generalized catalytic cycle involving a metal-ligand complex.

Drug Development

The imidazole moiety is a common feature in many biologically active molecules. Metal complexes offer the potential for novel therapeutic agents with unique mechanisms of action. For instance, copper complexes have been investigated for their anticancer and antimicrobial properties. The tridentate ligand can modulate the bioavailability and reactivity of the metal ion.

Conclusion

This compound is a versatile and accessible precursor for the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. The straightforward synthetic route allows for the preparation of this ligand, which can be used to generate a variety of metal complexes with potential applications in catalysis and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry and utility of this ligand system.

References

Application Notes and Protocols: 4-Methyl-5-imidazolemethanol hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methyl-5-imidazolemethanol hydrochloride as a key intermediate in the synthesis of pharmaceutical compounds. The information compiled here is intended to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 38585-62-5) is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Structurally, it is a substituted imidazole, a class of compounds frequently found in biologically active molecules, including the amino acid histidine. Its utility as a synthetic intermediate is primarily in the preparation of histamine receptor agonists and antagonists, as well as in the development of antihypertensive and anti-inflammatory drugs.[1] This document outlines the synthesis of this compound and its subsequent application in the preparation of a key intermediate for cimetidine, a histamine H2 receptor antagonist.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 38585-62-5[3]
Molecular Formula C₅H₈N₂O·HCl[3]
Molecular Weight 148.59 g/mol [3]
Appearance Off-white solid powder[2]
Melting Point 231-235 °C (decomposes)[2]
Solubility Soluble in water, methanol, and ethanol[1]
Purity ≥98%[3]

Synthesis of this compound

This compound can be synthesized from its corresponding chloromethyl precursor through hydrolysis. This method provides a high yield of the desired product.

Experimental Protocol:

  • Materials: 4-methyl-5-chloromethyl-imidazole hydrochloride, water.

  • Procedure:

    • Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.

    • Stir the mixture for 4.5 hours at a temperature of 50-60 °C.

    • Following the reaction, substantially distill off the water to concentrate the product.

ParameterValue
Starting Material 4-methyl-5-chloromethyl-imidazole hydrochloride
Solvent Water
Reaction Temperature 50-60 °C
Reaction Time 4.5 hours
Reported Yield 80%

Application in the Synthesis of a Cimetidine Intermediate

A significant application of 4-Methyl-5-imidazolemethanol is in the synthesis of intermediates for cimetidine, a widely used histamine H2 receptor antagonist. The synthesis involves a two-step process: first, the conversion of the free base, 4-hydroxymethyl-5-methylimidazole, to its chloromethyl derivative, followed by a reaction with cysteamine hydrochloride.

Workflow for Cimetidine Intermediate Synthesis:

G A 4-Hydroxymethyl-5- methylimidazole (Free Base) C 4-Methyl-5-chloromethyl imidazole hydrochloride A->C Chlorination (91% Yield) B Thionyl Chloride (SOCl₂) E 4-Methyl-5-[(2-amino-ethyl)- thiomethyl]-imidazole dihydrochloride (Cimetidine Intermediate) C->E Substitution (78% Yield) D Cysteamine Hydrochloride

Caption: Two-step synthesis of a cimetidine intermediate.

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This step involves the chlorination of the hydroxymethyl group of the imidazole free base.

Experimental Protocol:

  • Materials: 4-hydroxymethyl-5-methylimidazole, thionyl chloride, diethyl ether.

  • Procedure:

    • In an ice bath and under a nitrogen atmosphere, stir 50 ml of thionyl chloride.

    • Add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period. The reaction is vigorous.

    • Maintain the reaction temperature between 10 °C and 20 °C. A colorless precipitate will form.

    • Once the addition is complete, slowly raise the temperature to 55 °C ± 5 °C and maintain for 30 minutes.

    • Cool the mixture to 10 °C and dilute with 100 ml of diethyl ether.

    • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry.

ParameterValue
Starting Material 4-hydroxymethyl-5-methylimidazole
Reagent Thionyl chloride
Reaction Temperature 10-20 °C, then 55 °C
Reaction Time ~1 hour
Reported Yield 91%

Step 2: Synthesis of 4-Methyl-5-[(2-amino-ethyl)-thiomethyl]-imidazole dihydrochloride

This intermediate is formed by the reaction of the chloromethyl derivative with cysteamine hydrochloride.

Experimental Protocol:

  • Materials: 4-methyl-5-chloromethylimidazole hydrochloride, cysteamine hydrochloride, 36% aqueous hydrochloric acid, ethanol.

  • Procedure:

    • Prepare a solution of 50.1 parts of 4-methyl-5-chloromethylimidazole hydrochloride and 34.1 parts of cysteamine hydrochloride in 410 parts of 36% aqueous hydrochloric acid.

    • Boil the solution for 20 hours.

    • Substantially distill off the aqueous hydrochloric acid under reduced pressure.

    • Dissolve the resulting pasty residue in 80 parts of boiling ethanol.

    • Cool the solution to room temperature to allow the product to crystallize.

    • Filter the product and dry to obtain the dihydrochloride salt.

ParameterValue
Starting Material 4-methyl-5-chloromethylimidazole hydrochloride
Reagent Cysteamine hydrochloride
Solvent 36% Aqueous Hydrochloric Acid
Reaction Temperature Boiling
Reaction Time 20 hours
Reported Yield 78%

Other Reported Applications

Beyond the synthesis of cimetidine intermediates, this compound is reported to be used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, which can act as a tridentate ligand.[3] While detailed protocols for this specific synthesis are not widely available in the reviewed literature, its mention highlights the versatility of this intermediate in coordination chemistry and catalyst development.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and important intermediate in pharmaceutical synthesis. The protocols provided herein for its own synthesis and its application in the preparation of a key cimetidine intermediate demonstrate its utility. The quantitative data presented in the tables offer a clear reference for expected yields and reaction parameters, aiding in the planning and execution of synthetic routes in a research and development setting. Further exploration of its applications in the synthesis of other bioactive molecules is a promising area for future research.

References

Application Notes and Protocols for Reductive Amination of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of imidazole derivatives, a crucial reaction in the synthesis of a wide array of biologically active compounds. The imidazole moiety is a key structural feature in many pharmaceuticals, and its derivatization via reductive amination offers a versatile strategy for creating compound libraries for drug discovery and development.[1][2][3]

Introduction to Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[4] This two-step, one-pot process is highly valued in medicinal chemistry for its efficiency and broad substrate scope.[5][6] The reaction typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ by a selective reducing agent.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones and is often used in aprotic solvents.[6] NaBH₃CN is also a selective reducing agent, capable of reducing imines in the presence of aldehydes, and is typically used in protic solvents.[6]

Experimental Protocols

This section details protocols for the reductive amination of various imidazole aldehydes with a selection of primary and secondary amines.

Protocol 1: General Procedure for the Reductive Amination of Imidazole Aldehydes using Sodium Triacetoxyborohydride (STAB)

This protocol is a general method adaptable for the reductive amination of various imidazole-based aldehydes with a range of primary and secondary amines.

Materials:

  • Imidazole aldehyde (e.g., 1H-imidazole-4-carboxaldehyde) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the imidazole aldehyde (1.0 equiv) in anhydrous DCM or DCE, add the amine (1.2 equiv).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free amine.

  • For less reactive ketones or amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted imidazole derivative.

Protocol 2: Synthesis of N-((1H-imidazol-5-yl)methyl)aniline

This protocol provides a specific example for the synthesis of an N-arylated imidazole derivative.[4]

Materials:

  • 1H-imidazole-5-carboxaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve 1H-imidazole-5-carboxaldehyde in DCM.

  • Add aniline to the solution and stir the mixture.

  • Add STAB portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the crude product by column chromatography (dichloromethane/methanol 98:2) to give N-((1H-imidazol-5-yl)methyl)aniline as a yellowish oil.[4]

Protocol 3: Synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine

This protocol details the synthesis of a benzimidazole derivative.[4]

Materials:

  • 1H-benzo[d]imidazole-2-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1H-benzo[d]imidazole-2-carbaldehyde in DCM.

  • Add benzylamine to the solution.

  • Slowly add STAB to the mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the crude product by column chromatography (Petroleum Ether/Ethyl Acetate 10:90) to give N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine as a yellow solid.[4]

Data Presentation

The following tables summarize the results of reductive amination reactions with various imidazole derivatives and amines, providing a comparative overview of the reaction's scope.

Table 1: Reductive Amination of Formylimidazole Derivatives with Primary Amines [4]

EntryImidazole AldehydeAmineProductYield (%)
11H-imidazole-5-carboxaldehydeAnilineN-((1H-imidazol-5-yl)methyl)aniline92
21H-imidazole-5-carboxaldehyde4-MethoxybenzylamineN-((1H-imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine45
31H-benzo[d]imidazole-2-carbaldehydeBenzylamineN-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine27
41H-benzo[d]imidazole-2-carbaldehydePhenethylamineN-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylethanamine40

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot workflow for the reductive amination of imidazole derivatives.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Imidazole_Aldehyde Imidazole Aldehyde/ Ketone Mixing 1. Mix in Aprotic Solvent (e.g., DCM, DCE) Imidazole_Aldehyde->Mixing Amine Primary/Secondary Amine Amine->Mixing Imine_Formation 2. Imine/Iminium Ion Formation (1-2h, RT) Mixing->Imine_Formation Reduction 3. Add Reducing Agent (e.g., STAB) (rt, hours to overnight) Imine_Formation->Reduction Quench 4. Quench with aq. NaHCO₃ Reduction->Quench Extraction 5. Extraction Quench->Extraction Purification 6. Column Chromatography Extraction->Purification Product Final N-Substituted Imidazole Product Purification->Product

General workflow for one-pot reductive amination.
Logical Relationship of Reductive Amination

This diagram outlines the key chemical transformations occurring during the reductive amination process.

Reductive_Amination_Mechanism Reactants Imidazole Aldehyde/Ketone + Amine Imine_Iminium Imine / Iminium Ion Intermediate Reactants->Imine_Iminium Condensation (-H₂O) Product N-Substituted Imidazole Amine Imine_Iminium->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Key chemical transformations in reductive amination.

References

Application Notes and Protocols for the LC-MS Analysis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole and its derivatives are a critical class of heterocyclic organic compounds, forming the structural core of numerous pharmaceuticals, biomolecules like histidine, and emerging environmental contaminants.[1][2] Their diverse applications and presence in various matrices necessitate sensitive and selective analytical methods for accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity for analyzing complex samples in fields such as pharmaceutical development, environmental monitoring, and food safety.[3] This document provides detailed application notes and experimental protocols for the LC-MS analysis of imidazole compounds.

Application Notes

LC-MS/MS is a versatile technique for the analysis of a wide range of imidazole compounds across various matrices.

  • Environmental Monitoring: The determination of imidazole derivatives in environmental samples like water, soil, sediment, and atmospheric particles is crucial for monitoring pollution.[2][3][4] Methods often employ solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences prior to LC-MS/MS analysis.[1][3][4] For atmospheric particles, simple aqueous extraction followed by direct injection can also be utilized for rapid analysis.[2][3]

  • Pharmaceutical Analysis: In pharmaceutical formulations, such as creams and ointments, LC-based methods are used for quality control to quantify active pharmaceutical ingredients (APIs) based on the imidazole scaffold, like various antifungal drugs.[1] Sample preparation typically involves dispersing the formulation in a suitable organic solvent, followed by SPE for cleanup.[1]

  • Pharmacokinetic Studies: The analysis of imidazole-based drugs and their metabolites in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic and toxicokinetic studies.[3][5][6][7] Common sample preparation techniques include protein precipitation with acetonitrile for plasma samples and "dilute-and-shoot" or microextraction methods for urine and plasma.[3][5] The use of isotope-labeled internal standards is highly recommended to compensate for matrix effects and improve accuracy.[1][4]

Quantitative Data Summary

The performance of various LC-MS/MS methods for the analysis of imidazole derivatives is summarized below, allowing for a direct comparison of key analytical parameters.

MatrixAnalytesSample PreparationLC ColumnKey Performance ParametersReference
Atmospheric Particles 10 ImidazolesAqueous extraction, direct injectionWaters Acquity UPLC HSS T3LOD: 1-25 nM; LOQ: 1-50 nM; R²: > 0.99; Intraday RSD: < 2%; Interday RSD: < 3%[2][3]
Water, Sediment, Soil 21 Benzimidazoles and NitroimidazolesSolid-Phase Extraction (SPE) with Oasis HLB cartridgesAccucore C18 (100 mm × 3.0 mm, 2.6 µm)MQLs: < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R²: > 0.995; Recovery: 60–120%; RSD: < 15%[3][4]
Rat Plasma ROS203 (imidazole H3 antagonist)Protein precipitation with acetonitrileSupelco Ascentis C18LLOQ: 2.61 ng/mL; R²: > 0.99; Accuracy: within 15%; Intra-day RSD: ≤ 9.50%; Inter-day RSD: ≤ 7.19%[3][6]
Dog and Rat Plasma MTIC (Temozolomide product)Direct injection after processing-LLOQ: 10 ng/mL; Linear Range: 10-500 ng/mL; Inter-assay Accuracy: within +/- 11%; Inter-assay Precision: within 12%[7]
Human Plasma and Urine 12 Azole DrugsMicroExtraction by Packed Sorbent (MEPS)-Linear Ranges: 0.02–5 µg/mL to 0.2–5 µg/mL depending on analyte[5][8]
Human Plasma 4 Imidazole Drugs (SEC, OME, ALB, FEN)Protein precipitation with methanolThermo Scientific® BDS Hypersil C8Linear Range: 10-100 µg/mL[9]

Detailed Experimental Protocols

Protocol 1: Analysis of Imidazoles in Atmospheric Particles

This protocol is adapted from a method emphasizing minimal sample preparation for the rapid analysis of imidazoles in atmospheric particulate matter.[2][3]

1. Sample Preparation

  • Collect PM10 samples on quartz fiber filters.

  • Punch a section of the filter and place it into a syringe.

  • Extract the filter punch with ultrapure water by shaking for 2 hours.[3]

  • Filter the extract through a 0.2 μm syringe filter.[3]

  • Directly inject the filtered extract into the LC-MS system.[3]

2. Liquid Chromatography (LC) Conditions

  • System: Thermo Scientific Vanquish Horizon UHPLC or equivalent.[2][3]

  • Column: Waters Acquity UPLC HSS T3.[2][3]

  • Mobile Phase A: Water with 0.1% formic acid.[2][3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2][3]

  • Gradient: 3% to 35.5% B over 5 min, then to 100% B in 1 min, hold for 2 min.[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

3. Mass Spectrometry (MS) Conditions

  • System: Thermo Scientific Q Exactive Plus Orbitrap MS or equivalent.[2][3]

  • Ionization: Heated Electrospray Ionization (HESI), positive mode.[2][3]

  • Data Analysis: Quantify using extracted ion chromatograms with external calibration.[2][3] A quadratic regression may be necessary as the response can be non-linear.[2]

Protocol 2: Analysis of Benzimidazoles and Nitroimidazoles in Environmental Water

This protocol uses Solid-Phase Extraction (SPE) for robust analysis of multiple imidazole compounds in complex environmental matrices.[3][4]

1. Sample Preparation (Water)

  • Filter 500 mL of water sample through a 0.45 μm membrane.[1][3]

  • Add 0.25 g of Na₂EDTA and let the solution stand for 30 minutes to chelate metal ions.[1][3]

  • Spike the sample with appropriate isotope-labeled surrogate standards.[1][3]

  • Precondition an Oasis HLB SPE cartridge (e.g., 1 g, 20 mL) with methanol and then ultrapure water.[1][3]

  • Load the sample onto the SPE cartridge at a controlled flow rate.[1]

  • Wash the cartridge with Milli-Q water and dry it.[3]

  • Elute the analytes with methanol and acidified methanol.[3]

  • Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in an acidified methanol-water solution for analysis.[1][3]

2. Liquid Chromatography (LC) Conditions

  • System: Shimadzu LCMS-8040 or equivalent.[3][4]

  • Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm).[3][4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.25 mL/min.[4]

  • Column Temperature: 40 °C.[4]

3. Mass Spectrometry (MS) Conditions

  • Ionization: Positive Electrospray Ionization (ESI+).[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

Protocol 3: Analysis of an Imidazole Drug (ROS203) in Rat Plasma

This protocol is tailored for pharmacokinetic studies and uses a protein precipitation method for sample cleanup.[3][6]

1. Sample Preparation

  • To a plasma sample, add acetonitrile (1:2 v/v) to precipitate proteins.[3]

  • Vortex mix the sample.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in the mobile phase.[3]

  • Inject a 5 µL aliquot into the LC-MS system.[3]

2. Liquid Chromatography (LC) Conditions

  • System: Agilent 1100 Series HPLC or equivalent.[3][6]

  • Column: Supelco Ascentis C18.[3][6]

  • Mobile Phase: Acetonitrile-10mM ammonium acetate buffer pH 4.0 (30:70, v/v).[3][6]

  • Elution: Isocratic.[3]

  • Flow Rate: 0.25 mL/min.[3][6]

3. Mass Spectrometry (MS) Conditions

  • System: Applied Biosystems/MDS Sciex 150-EX single quadrupole mass spectrometer or equivalent.[3]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) or MRM depending on the instrument's capability.

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water) Extraction Extraction / Cleanup (SPE, LLE, PPT) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (ESI, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for LC-MS/MS analysis of imidazole compounds.

SPE_Workflow Start Start: Water Sample Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap End Ready for LC-MS Evap->End

Caption: Solid-Phase Extraction (SPE) workflow for environmental water samples.

Protein_Precipitation_Workflow Start Start: Plasma Sample AddSolvent 1. Add Acetonitrile (1:2 v/v) & Vortex Start->AddSolvent Centrifuge 2. Centrifuge (Pellet Proteins) AddSolvent->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Evap 4. Evaporate to Dryness Supernatant->Evap Reconstitute 5. Reconstitute in Mobile Phase Evap->Reconstitute End Ready for LC-MS Reconstitute->End

Caption: Protein precipitation workflow for plasma sample preparation.

TCS_Pathway ATP ATP HK_His Histidine Kinase (HK) (His-P) ATP->HK_His P RR_Asp Response Regulator (RR) (Asp-P) HK_His->RR_Asp P Output Cellular Output (e.g., Transcription) RR_Asp->Output Imidazole Imidazole (Acts as Nucleophile) RR_Asp->Imidazole P (Enhanced Dephosphorylation) H2O H₂O (Hydrolysis) RR_Asp->H2O P (Dephosphorylation)

Caption: Simplified two-component signaling (TCS) pathway involving imidazole.

References

protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

Author: BenchChem Technical Support Team. Date: December 2025

An efficient two-step protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane has been developed for researchers, scientists, and drug development professionals. This method involves the initial chlorination of 4-methyl-5-hydroxymethylimidazole followed by a thioether formation reaction. The following application notes provide a detailed methodology for this synthesis.

Overview

The synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane is achieved through a two-step process. The first step involves the conversion of the hydroxyl group of 4-methyl-5-hydroxymethylimidazole to a chlorine atom using thionyl chloride to yield 4-methyl-5-chloromethylimidazole hydrochloride. The subsequent step involves the reaction of two equivalents of this chloro-intermediate with a sulfide source, such as sodium sulfide, to form the desired thioether product.

Data Presentation

StepReactantProductReagentsYield (%)Reference
14-methyl-5-hydroxymethylimidazole4-methyl-5-chloromethylimidazole hydrochlorideThionyl chloride91%[1]
24-methyl-5-chloromethylimidazole hydrochloride1,3-bis(5-methyl-4-imidazolyl)-2-thiapropaneSodium sulfideTheoreticalN/A

Experimental Protocols

Step 1: Synthesis of 4-methyl-5-chloromethylimidazole hydrochloride [1]

This protocol details the chlorination of 4-methyl-5-hydroxymethylimidazole.

  • Materials:

    • 4-methyl-5-hydroxymethylimidazole (1.0 eq)

    • Thionyl chloride (SOCl₂)

    • Diethyl ether

    • Round-bottom flask

    • Stirring apparatus

    • Ice bath

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a stirrer, place thionyl chloride under a nitrogen atmosphere and cool in an ice bath.

    • Slowly add 4-methyl-5-hydroxymethylimidazole (1.0 equivalent) in small portions over a period of 15 minutes, ensuring the reaction temperature is maintained between 10°C and 20°C. A colorless precipitate will form.

    • Once the addition is complete, gradually raise the temperature to 55 ± 5°C and maintain it for 30 minutes.

    • Cool the reaction mixture to 10°C and dilute it with diethyl ether.

    • Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air-dry the product.

    • The resulting product is 4-methyl-5-chloromethylimidazole hydrochloride with a reported yield of 91%.[1]

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This protocol describes the formation of the thioether from 4-methyl-5-chloromethylimidazole hydrochloride.

  • Materials:

    • 4-methyl-5-chloromethylimidazole hydrochloride (2.0 eq)

    • Sodium sulfide (Na₂S) (1.0 eq)

    • Anhydrous ethanol

    • Round-bottom flask

    • Stirring apparatus

    • Reflux condenser

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve sodium sulfide (1.0 equivalent) in anhydrous ethanol.

    • Add 4-methyl-5-chloromethylimidazole hydrochloride (2.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts that have precipitated.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Mandatory Visualization

SynthesisWorkflow A 4-methyl-5-hydroxymethylimidazole B 4-methyl-5-chloromethylimidazole hydrochloride A->B Chlorination R1 Thionyl Chloride (SOCl₂) C 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane B->C Thioether Formation R2 Sodium Sulfide (Na₂S)

Caption: Synthetic pathway for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

References

Application Notes and Protocols for 4-Methyl-5-imidazolemethanol hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride (CAS No. 38585-62-5) is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its imidazole core is a common feature in many pharmaceuticals, making this compound a valuable starting material in medicinal chemistry.[2][3] This document provides detailed application notes and protocols for its use in the synthesis of prominent drug molecules, highlighting its role in the development of antihypertensive and anti-ulcer agents.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₈N₂O·HCl[4]
Molecular Weight 148.59 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 233 °C (decomposition)[5]
Solubility Soluble in water[1]

Safety Precautions: this compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]

Application 1: Synthesis of Angiotensin II Receptor Blockers (ARBs) - The Case of Olmesartan Medoxomil

This compound serves as a foundational scaffold for the synthesis of the imidazole ring system found in the potent antihypertensive drug, Olmesartan Medoxomil.[6] Olmesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT₁ receptor, leading to vasodilation and a reduction in blood pressure.

Experimental Workflow for Olmesartan Medoxomil Synthesis

The following diagram illustrates the key stages in the synthesis of Olmesartan Medoxomil, highlighting the introduction of the imidazole intermediate.

G cluster_start Imidazole Core Synthesis cluster_coupling Key Fragment Coupling cluster_modification Side Chain and Prodrug Formation cluster_end Final Product start 4-Methyl-5-imidazolemethanol hydrochloride step1 Functional Group Transformation start->step1 step2 Coupling with Biphenyl Tetrazole Moiety step1->step2 Alkylation step3 Side Chain Modification step2->step3 step4 Esterification to Medoxomil Prodrug step3->step4 end Olmesartan Medoxomil step4->end

Caption: Synthetic workflow for Olmesartan Medoxomil.

Signaling Pathway of Olmesartan

Olmesartan exerts its therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway.

G cluster_pathway Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT₁ Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1Receptor->Vasoconstriction Activates Olmesartan Olmesartan Olmesartan->AT1Receptor Blocks

Caption: Mechanism of action of Olmesartan on the RAAS pathway.

Application 2: Synthesis of Histamine H₂ Receptor Antagonists - The Case of Cimetidine Analogs

This compound is a direct precursor to intermediates used in the synthesis of Cimetidine and its analogs. Cimetidine is a histamine H₂ receptor antagonist that inhibits stomach acid production and is used to treat peptic ulcers and gastroesophageal reflux disease.

Experimental Protocol: Synthesis of a Cimetidine Intermediate

The following protocol is adapted from patent literature for the synthesis of a key intermediate in the production of Cimetidine analogs, starting from a chlorinated derivative of 4-Methyl-5-imidazolemethanol.

Step 1: Chlorination of this compound This initial step would be required to convert the hydroxymethyl group to a more reactive chloromethyl group, as described in the patent literature for related syntheses.

Step 2: Synthesis of N-cyano-N',S-ethylene-N'-[(4-methyl-5-imidazolyl)methyl] isothiourea [7]

  • To 20 ml of dimethylformamide, add 0.288 g of 50% sodium hydride.

  • Gradually add 0.76 g of N-cyano-N',S-ethyleneisothiourea.

  • Stir the mixture for 10 minutes.

  • Gradually add 0.5 g of 4-methyl-5-chloromethylimidazole hydrochloride over a period of 30 minutes.

  • Stir the reaction mixture for 3 hours.

  • Remove the solvent by evaporation.

  • Acidify the residue with 1 N-HCl to precipitate excess N-cyano-N',S-ethyleneisothiourea, which is then recovered by filtration.

  • Make the filtrate alkaline with potassium carbonate.

  • Collect the resulting crystals by filtration and recrystallize from ethanol to yield the desired product.

Signaling Pathway of Cimetidine

Cimetidine functions by blocking the action of histamine on the H₂ receptors of parietal cells in the stomach, thereby reducing acid secretion.

G cluster_pathway Histamine H₂ Receptor Signaling in Parietal Cells Histamine Histamine H2Receptor H₂ Receptor Histamine->H2Receptor Binds to AdenylateCyclase Adenylate Cyclase H2Receptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP  Converts ATP to ProtonPump H⁺/K⁺-ATPase (Proton Pump) cAMP->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion  Promotes Cimetidine Cimetidine Cimetidine->H2Receptor Blocks

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Methyl-5-imidazolemethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-5-imidazolemethanol Hydrochloride Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound include the reaction of 4-methylimidazole with formaldehyde[1] and the reduction of an ester precursor, such as ethyl 4-methylimidazole-5-carboxylate, using a reducing agent like lithium aluminum hydride[2][3]. The choice of route often depends on the availability of starting materials and desired scale.

Q2: What is the expected yield for this synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields range from as low as 11% to as high as 84.7%[1]. A consistently low yield, however, may indicate underlying issues in the experimental setup or procedure.

Q3: Are there any known stable intermediates in this synthesis?

A3: Yes, 4-Methyl-5-imidazolemethanol is the direct precursor to the hydrochloride salt. It is often isolated as a free base before being converted to the hydrochloride salt by treatment with hydrochloric acid[1].

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be followed. Thionyl chloride, if used for chlorination, is highly corrosive and reacts vigorously with water, requiring careful handling in a fume hood[4]. Lithium aluminum hydride is a highly reactive reducing agent that is flammable and reacts violently with water. All procedures should be performed under an inert atmosphere. The final product, this compound, is classified as an irritant, and appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn[5].

Troubleshooting Guide for Low Yield

Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Poor quality or degradation of reagents.Ensure all reagents, especially formaldehyde and lithium aluminum hydride, are of high purity and have been stored correctly. Use freshly opened or properly stored reagents.
Side Reaction/Byproduct Formation Incorrect stoichiometry of reactants.Carefully measure and control the molar ratios of the reactants as specified in the protocol.
Presence of moisture, especially when using water-sensitive reagents like lithium aluminum hydride.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product Loss During Workup and Purification Inefficient extraction of the product from the reaction mixture.Optimize the extraction process by adjusting the pH of the aqueous layer and using an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.
Product degradation during purification.Avoid excessive heat during solvent evaporation. If using column chromatography, select a suitable stationary phase and eluent system to minimize product tailing and decomposition.
Incomplete crystallization or precipitation of the hydrochloride salt.Ensure the solution is sufficiently concentrated before adding the precipitating solvent (e.g., acetone or diethyl ether). Cooling the solution can also improve crystal formation. Seeding with a small crystal of the pure product can induce crystallization.

Experimental Protocol: Synthesis of this compound from 4-Methylimidazole and Formaldehyde

This protocol is based on established methods and aims for a high yield[1].

Materials:

  • 4-Methylimidazole

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide

  • Isopropanol

  • Concentrated hydrochloric acid

  • Acetone

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-methylimidazole in isopropanol.

  • Addition of Base and Formaldehyde: Add sodium hydroxide to the solution and stir until dissolved. Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature below 40°C.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Neutralization and Workup: After the reaction is complete, cool the mixture and neutralize it with concentrated hydrochloric acid.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Extraction and Drying: Dissolve the residue in isopropanol and filter to remove any inorganic salts. Dry the filtrate.

  • Formation of Hydrochloride Salt: Cool the isopropanol solution and bubble gaseous hydrogen chloride through it, or add a stoichiometric amount of concentrated hydrochloric acid.

  • Crystallization and Isolation: The hydrochloride salt will precipitate. The crystallization can be completed by adding acetone. Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 4-Methyl-5-imidazolemethanol HCl check_reaction Check for Incomplete Reaction (TLC) start->check_reaction check_byproducts Analyze for Byproducts (TLC, NMR) start->check_byproducts review_workup Review Workup & Purification start->review_workup incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction byproducts_present Byproducts Detected check_byproducts->byproducts_present workup_issue Potential Loss During Workup review_workup->workup_issue solution_reaction_time Increase Reaction Time/Temp incomplete_reaction->solution_reaction_time Yes solution_reagent_quality Verify Reagent Quality incomplete_reaction->solution_reagent_quality Yes solution_stoichiometry Optimize Stoichiometry byproducts_present->solution_stoichiometry Yes solution_moisture Ensure Anhydrous Conditions byproducts_present->solution_moisture Yes solution_extraction Optimize Extraction pH & Solvent workup_issue->solution_extraction Yes solution_crystallization Optimize Crystallization workup_issue->solution_crystallization Yes end Improved Yield solution_reaction_time->end solution_reagent_quality->end solution_stoichiometry->end solution_moisture->end solution_extraction->end solution_crystallization->end Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Formation cluster_hcl_salt Salt Formation methylimidazole 4-Methylimidazole conditions Base Catalyst (e.g., NaOH) Heat methylimidazole->conditions formaldehyde Formaldehyde formaldehyde->conditions intermediate 4-Methyl-5-imidazolemethanol conditions->intermediate Hydroxymethylation final_product 4-Methyl-5-imidazolemethanol Hydrochloride intermediate->final_product hcl HCl hcl->final_product

References

Technical Support Center: Purification of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Methyl-5-imidazolemethanol hydrochloride (CAS: 38585-62-5).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.

PropertyValueReferences
CAS Number 38585-62-5[1][2]
Molecular Formula C₅H₈N₂O · HCl[3][4]
Molecular Weight 148.59 g/mol [3][4]
Appearance White to off-white or very slightly beige crystalline powder.[1][2][5][6]
Melting Point 231-235 °C (with decomposition)[2][5]
Solubility Soluble in water; Appreciable solubility in polar solvents like methanol and ethanol; Sparingly soluble in DMSO.[1][5][6]
Stability Stable under normal conditions but is hygroscopic and sensitive to moisture.[1][3]

Q2: How should this compound be stored to ensure its stability?

Proper storage is essential to prevent degradation and moisture absorption.[1][3]

  • Short-term storage: Room temperature is generally acceptable.[1]

  • Long-term storage: Store in a cool, dry, well-ventilated area in tightly sealed containers to protect from moisture and light.[2][3] An inert atmosphere can also be beneficial.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture.[1][3]

Q3: What are the primary safety concerns when handling this compound?

Standard laboratory safety protocols should be followed. The compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (eyeshields), and a dust mask (e.g., type N95).[3][7]

  • Handling: Avoid breathing dust and ensure work is done in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[3]

Section 2: Troubleshooting Purification Experiments

This section provides solutions to specific issues that may be encountered during the purification process.

Q1: My final product has a persistent yellow or beige tint. How can I obtain a pure white solid?

An off-white or beige color typically indicates the presence of minor, often highly conjugated, impurities.[1]

  • Cause: These impurities may co-crystallize with the product or be present from the crude starting material.

  • Solution: Perform a recrystallization step and treat the hot solution with a small amount of activated carbon. The carbon will adsorb the colored impurities. Filter the hot solution through Celite or a similar filter aid to remove the carbon before allowing it to cool and crystallize.

Q2: My recovery yield after recrystallization is very low. What are the likely causes and solutions?

Low yield is a common issue in recrystallization. The key is to maximize the solubility difference of the compound at high and low temperatures.

  • Cause 1: Using too much solvent. The compound remains dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cause 2: Cooling the solution too rapidly. This can trap impurities and lead to smaller, less pure crystals that are harder to collect.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Cause 3: Incorrect solvent system. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Experiment with mixed solvent systems. Since the compound is soluble in methanol and ethanol, consider adding a less polar "anti-solvent" (e.g., ethyl acetate, diethyl ether) dropwise to the dissolved solution until it becomes slightly turbid, then heat to redissolve and cool slowly.

Q3: The compound fails to crystallize from the solution, or it "oils out." What should I do?

This happens when the conditions for nucleation and crystal growth are not met, often due to supersaturation or the presence of impurities that inhibit crystallization.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

  • Solution 2: Concentrate the Solution. If too much solvent was used, carefully evaporate a portion of the solvent under reduced pressure and attempt to cool and crystallize again.

  • Solution 3: Address Oiling Out. An "oil" is a liquid phase of the solute. This often occurs if the solution is cooled below the melting point of the impure solid. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then cool very slowly.

Q4: My post-purification analysis (TLC, LC-MS) still shows significant impurities. What is the next step?

If a single purification method is insufficient, a secondary, orthogonal technique is required.

  • Cause: The impurities may have similar solubility properties to the target compound, making them difficult to remove by recrystallization alone.

  • Solution: Employ a different purification technique. If recrystallization failed, column chromatography is the next logical step. For a polar hydrochloride salt, reverse-phase chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient may be effective. Alternatively, an acid-base extraction can remove non-basic or acidic impurities.

G start Post-Purification Analysis (TLC, LC-MS, NMR) check_purity Is Purity ≥ 98%? start->check_purity pure_product Pure Product (Store Properly) check_purity->pure_product Yes impure_product Product is Impure check_purity->impure_product No choose_method Choose Secondary Purification Method impure_product->choose_method recrystallization Re-crystallize (Different Solvent System) choose_method->recrystallization Solubility Profile Favorable chromatography Column Chromatography (e.g., Reverse Phase) choose_method->chromatography Complex Mixture extraction Acid-Base Extraction choose_method->extraction Different pKa of Impurities recrystallization->start chromatography->start extraction->start

Caption: Workflow for assessing purity and selecting a secondary purification method.

Section 3: Experimental Protocols

The following are detailed methodologies for common purification techniques.

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization for solvent choice and volume.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an isopropanol/water mixture) while stirring and heating until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of Celite for activated carbon) into a clean, pre-warmed flask to remove any insoluble impurities (and carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing non-basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble but the hydrochloride salt is not (e.g., dichloromethane or ethyl acetate). Alternatively, dissolve the crude material in dilute acid (e.g., 1M HCl).

  • Basification & Extraction: Add the acidic aqueous solution to a separatory funnel. Make the aqueous layer basic (pH > 9) by the slow addition of a base like sodium hydroxide or sodium carbonate solution. This will deprotonate the imidazole ring and/or any other basic sites. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes). The deprotonated, free-base form of the product should move to the organic layer, leaving water-soluble salts behind.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The this compound salt will precipitate out of the organic solvent.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

G crude Crude Product dissolve Dissolve in Hot Solvent (e.g., EtOH/H2O) crude->dissolve decolorize Optional: Add Activated Carbon dissolve->decolorize hot_filter Hot Filtration (Remove Insolubles) dissolve->hot_filter decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration (Collect Crystals) cool->isolate dry Dry Under Vacuum isolate->dry pure Pure Crystalline Product dry->pure

Caption: A standard experimental workflow for purification by recrystallization.

References

Technical Support Center: Optimizing Hydroxymethylation of 4-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the hydroxymethylation of 4-methylimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydroxymethylation of 4-methylimidazole, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No Product Yield - Incorrect pH: The reaction is highly pH-dependent. At a pH below 11, the reaction rate is significantly reduced.[1] - Low Temperature: The reaction may be too slow at ambient temperatures. - Insufficient Reaction Time: The reaction may not have proceeded to completion.- Adjust pH: Ensure the reaction mixture is strongly alkaline, ideally between pH 11 and 13.5, using a strong inorganic base like sodium hydroxide.[1] - Increase Temperature: Gently heat the reaction mixture to a temperature between 30°C and 60°C to increase the reaction rate.[1][2] - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and allow it to proceed for a sufficient duration, which can be up to 40 hours or more.[2]
Formation of Side Products - Excess Formaldehyde: Using a large excess of formaldehyde can lead to the formation of di-hydroxymethylated or other side products. - High Reaction Temperature: Elevated temperatures may promote the formation of undesired by-products, such as bis-ethers.[3]- Control Stoichiometry: Use a slight excess of formaldehyde, typically between 1.05 to 1.1 moles per mole of 4-methylimidazole.[2] - Maintain Optimal Temperature: Keep the reaction temperature within the recommended range of 30-40°C to minimize side reactions.[1][2]
Product Purity Issues - Incomplete Reaction: Residual starting material (4-methylimidazole) can contaminate the final product. - Presence of Salts: Salts formed during neutralization can co-precipitate with the product. - Formation of Isomers: Depending on the reaction conditions, a mixture of 4-(hydroxymethyl)-5-methylimidazole and its tautomer may be present.- Ensure Complete Conversion: Monitor the reaction to ensure all the starting material is consumed. - Effective Washing: Thoroughly wash the precipitated product with cold water or acetone to remove salts and other impurities.[2] - Purification: If necessary, purify the product by recrystallization or by converting it to its hydrochloride salt, which can be more easily purified.[1][2]
Difficult Product Isolation - Product Solubility: The product, 4-(hydroxymethyl)-5-methylimidazole, has some solubility in water, which can lead to losses during workup. - Tedious Work-up: Some published procedures involve complex and time-consuming isolation steps.[2]- Optimize Precipitation: Carefully neutralize the reaction mixture to a pH of 8.5-8.9 to ensure maximum precipitation of the free base.[2] - Use of Brine: Conducting the reaction in a concentrated aqueous NaCl solution can reduce the solubility of the product and improve its precipitation.[2] - Solvent-Assisted Crystallization: After initial isolation, dissolving the crude product in a suitable solvent like isopropanol and then adding a non-solvent like acetone can induce crystallization of the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the hydroxymethylation of 4-methylimidazole?

A1: The optimal pH for this reaction is in the strongly alkaline range, typically between 11 and 13.5.[1] A pH below 11 will result in a significantly slower reaction rate.[1]

Q2: What is the recommended temperature for the reaction?

A2: The reaction is typically carried out at a temperature between 20°C and 60°C, with a more optimal range being 30°C to 40°C to balance reaction rate and minimize side product formation.[1][2]

Q3: What form of formaldehyde should I use?

A3: Both aqueous formaldehyde solution (e.g., 36-40%) and paraformaldehyde can be used as the formaldehyde source.[1][2] Paraformaldehyde can be advantageous in situations where the presence of excess water is a concern.

Q4: How can I improve the yield of the reaction?

A4: To improve the yield, ensure the pH is within the optimal alkaline range, maintain the recommended temperature, use a slight molar excess of formaldehyde (1.05-1.1 equivalents), and allow for sufficient reaction time.[1][2] Performing the reaction in a concentrated salt solution, such as aqueous NaCl, can also enhance precipitation and increase the isolated yield.[2]

Q5: What are the common impurities and how can I remove them?

A5: Common impurities include unreacted 4-methylimidazole, inorganic salts from neutralization, and potential side products like bis-ethers. Purification can be achieved by washing the crude product with cold water or acetone.[2] For higher purity, the product can be converted to its hydrochloride salt, which can be recrystallized.[1][2]

Experimental Protocols

Protocol 1: Hydroxymethylation in Aqueous NaCl Solution

This protocol is adapted from a patented procedure and is designed for a high-yield synthesis of 4-(hydroxymethyl)-5-methylimidazole.[2]

Materials:

  • 4-methylimidazole (MI)

  • Formaldehyde (or Paraformaldehyde)

  • Sodium Chloride (NaCl)

  • Strong inorganic base (e.g., Sodium Hydroxide)

  • Concentrated Hydrochloric Acid (HCl)

  • Cold Water or Acetone

Procedure:

  • Prepare a concentrated aqueous solution of sodium chloride.

  • Add 4-methylimidazole to the NaCl solution.

  • Slowly add a catalytically effective amount of a strong inorganic base (e.g., caustic soda flakes) while maintaining the temperature between 25°C and 35°C.

  • Add 1.05 to 1.1 moles of formaldehyde (or an equivalent amount of paraformaldehyde) per mole of 4-methylimidazole, keeping the temperature between 30°C and 35°C.

  • Stir the reaction mixture at 30°C to 35°C for approximately 40 hours.

  • After the reaction is complete, neutralize the mixture with concentrated hydrochloric acid to a pH of 8.5-8.9. This will cause the product to precipitate.

  • Filter the precipitate and wash it thoroughly with cold water or acetone.

  • Dry the resulting solid to obtain 4-(hydroxymethyl)-5-methylimidazole free base.

Protocol 2: Hydroxymethylation in a Concentrated Aqueous Medium

This protocol is based on another patented method emphasizing pH control for high yield.[1]

Materials:

  • 4-methylimidazole

  • Aqueous Formaldehyde Solution (e.g., 36%) or Paraformaldehyde

  • Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Isopropanol

  • Acetone

Procedure:

  • Melt 4-methylimidazole and add a small amount of water to create a solution.

  • Adjust the pH of the solution to approximately 12.4 with a sodium hydroxide solution.

  • Add the formaldehyde solution dropwise while maintaining the temperature at around 30°C.

  • Continue stirring at 30°C for 24 hours, maintaining the pH between 12.2 and 12.4 by adding more sodium hydroxide solution as needed.

  • Neutralize the reaction mixture with concentrated hydrochloric acid.

  • Evaporate the mixture to dryness in a vacuum.

  • Add isopropanol and remove any remaining water by azeotropic distillation.

  • Filter the hot solution to remove precipitated sodium chloride.

  • Concentrate the filtrate and add acetone to induce crystallization of the product.

  • Filter and dry the crystals to obtain pure 4-(hydroxymethyl)-5-methylimidazole.

Data Presentation

Parameter Condition 1 (Protocol 1 Ref[2]) Condition 2 (Protocol 2 Ref[1])
Solvent Concentrated aqueous NaCl solutionConcentrated aqueous medium
Formaldehyde Source Paraformaldehyde36.1% Aqueous formaldehyde
Base/Catalyst Caustic soda flakesSodium hydroxide solution
Temperature 30-35°C30°C
pH Not explicitly controlled after initial addition12.2-12.4 (maintained)
Reaction Time ~40 hours24 hours
Workup Neutralization to pH 8.5-8.9, precipitationNeutralization, evaporation, crystallization
Reported Yield 94% (as HCl salt)68-84.7%

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Hydroxymethylation Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 4-Methylimidazole + Formaldehyde Source Reaction_Vessel Reaction at 30-40°C Strong Base Catalyst (pH 11-13.5) Reactants->Reaction_Vessel Add to Solvent Aqueous Medium (e.g., conc. NaCl) Solvent->Reaction_Vessel Dissolve in Neutralization Neutralization (e.g., HCl to pH 8.5-8.9) Reaction_Vessel->Neutralization Proceed to Isolation Filtration & Washing Neutralization->Isolation Precipitation Purification Optional: Recrystallization or Salt Formation Isolation->Purification For higher purity Final_Product 4-(Hydroxymethyl)- 5-methylimidazole Isolation->Final_Product Purification->Final_Product

Caption: Experimental workflow for the hydroxymethylation of 4-methylimidazole.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Purity Issue? Start->Problem Check_pH Verify pH (11-13.5) Problem->Check_pH Yes Success Successful Synthesis Problem->Success No Check_Temp Verify Temperature (30-40°C) Check_pH->Check_Temp pH OK Failure Re-evaluate Strategy Check_pH->Failure pH Incorrect Check_Stoich Check Reagent Stoichiometry Check_Temp->Check_Stoich Temp OK Check_Temp->Failure Temp Incorrect Check_Time Extend Reaction Time Check_Stoich->Check_Time Stoich. OK Check_Stoich->Failure Stoich. Incorrect Optimize_Workup Optimize Purification (Washing, Recrystallization) Check_Time->Optimize_Workup Time OK Optimize_Workup->Success Purity Improved Optimize_Workup->Failure Still Impure

Caption: Logical troubleshooting flow for optimizing the hydroxymethylation reaction.

References

Technical Support Center: Synthesis of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-imidazolemethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound from 4-methylimidazole and formaldehyde can lead to several impurities. The most common ones include:

  • Unreacted 4-methylimidazole: Incomplete reaction can leave residual starting material.

  • Polymeric formaldehyde species: Formaldehyde can polymerize, especially under certain pH and temperature conditions.

  • Bis(4-methyl-5-imidazolylmethyl) ether: This is a significant byproduct formed by the reaction of two molecules of the product. Its formation is favored at elevated temperatures.[1]

  • Over-alkylation products: Multiple hydroxymethyl groups may be added to the imidazole ring, although this is less common under controlled conditions.

Q2: How can I minimize the formation of the bis(4-methyl-5-imidazolylmethyl) ether impurity?

A2: The formation of the bis-ether impurity is primarily influenced by reaction temperature and pH. To minimize its formation, it is crucial to:

  • Maintain a controlled temperature: Avoid high reaction temperatures, as this promotes the etherification side reaction.[1]

  • Optimize pH: The reaction is typically carried out under basic conditions. Careful control of the pH can favor the desired hydroxymethylation over the formation of the ether byproduct.

  • Control stoichiometry: Using a minimal excess of formaldehyde can help reduce the chance of side reactions.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A3: Several analytical techniques can be employed for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities. Derivatization may be necessary for the non-volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the final product and any isolated impurities. It can confirm the presence of the desired hydroxymethyl group and the overall structure of the imidazole ring.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative idea of the sample's purity.

Q4: My final product is off-white or yellowish. What could be the cause?

A4: A white to off-white crystalline solid is the expected appearance of this compound. A yellowish tint can indicate the presence of impurities, which may arise from:

  • Side reactions: The formation of colored byproducts during the synthesis.

  • Degradation: The product may degrade if exposed to high temperatures, light, or air for extended periods.

  • Residual starting materials or reagents: Impure starting materials or incomplete removal of colored reagents can affect the final product's color.

Purification methods such as recrystallization can help in obtaining a purer, whiter product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure the reaction has run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Check the quality and reactivity of the formaldehyde solution.
Suboptimal pH.- Carefully control the pH of the reaction mixture. The hydroxymethylation of imidazoles is sensitive to pH.
Formation of side products.- Optimize reaction temperature to minimize the formation of byproducts like bis(4-methyl-5-imidazolylmethyl) ether.
High Impurity Levels (e.g., presence of bis-ether) High reaction temperature.- Lower the reaction temperature and maintain it within the optimal range for the hydroxymethylation reaction.
Incorrect stoichiometry.- Re-evaluate the molar ratios of the reactants. A large excess of formaldehyde can lead to more side products.
Difficulty in Product Isolation/Crystallization Presence of impurities inhibiting crystallization.- Purify the crude product before attempting crystallization. Column chromatography or extraction can be effective.
Incorrect solvent system for crystallization.- Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often works well.
Inconsistent Results Between Batches Variation in starting material quality.- Ensure the purity of 4-methylimidazole and formaldehyde is consistent across all batches.
Poor control over reaction parameters.- Standardize the reaction conditions, including temperature, pH, reaction time, and stirring speed, and maintain them consistently.

Data Presentation

Table 1: Example of HPLC Purity Analysis Data

Compound Retention Time (min) Area (%) Identity
12.51.2Unreacted 4-methylimidazole
24.895.54-Methyl-5-imidazolemethanol
38.23.3Bis(4-methyl-5-imidazolylmethyl) ether

Note: This table is a template. Actual retention times and area percentages will vary depending on the specific HPLC method used.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-methylimidazole

  • Formaldehyde solution (e.g., 37% in water)

  • A suitable base (e.g., sodium hydroxide)

  • Hydrochloric acid

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylimidazole in an appropriate solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Basification: Cool the mixture in an ice bath and slowly add a solution of the base to achieve the desired pH.

  • Addition of Formaldehyde: While maintaining the temperature, add the formaldehyde solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature for a specified time. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent to remove non-polar impurities.

  • Acidification and Isolation: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Purification: Collect the precipitate by filtration and recrystallize it from a suitable solvent system to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway 4-Methylimidazole 4-Methylimidazole Intermediate Carbinolamine Intermediate 4-Methylimidazole->Intermediate + Formaldehyde Formaldehyde Formaldehyde Product 4-Methyl-5-imidazolemethanol Intermediate->Product - H2O Final_Product 4-Methyl-5-imidazolemethanol Hydrochloride Product->Final_Product + HCl HCl HCl

Caption: Synthesis pathway of this compound.

Side_Reaction Product1 4-Methyl-5-imidazolemethanol Side_Product Bis(4-methyl-5-imidazolylmethyl) ether Product1->Side_Product Product2 4-Methyl-5-imidazolemethanol Product2->Side_Product Heat Heat Side_Product->Heat Favored by High Temperature

Caption: Formation of the bis-ether impurity as a side reaction.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction: 4-Methylimidazole + Formaldehyde Start->Reaction Workup Work-up & Isolation Reaction->Workup Analysis Purity Analysis (HPLC/TLC) Workup->Analysis Pure Product is Pure (>98%) Analysis->Pure Yes Impure Product is Impure Analysis->Impure No Check_Params Check Reaction Parameters (Temp, pH, Stoichiometry) Impure->Check_Params Optimize Optimize Purification (Recrystallization, Chromatography) Impure->Optimize Check_Params->Reaction Adjust & Repeat Optimize->Analysis Re-analyze

Caption: A logical workflow for troubleshooting the synthesis.

References

preventing decomposition of 4-Methyl-5-imidazolemethanol hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-5-imidazolemethanol hydrochloride (and its free base, 4-hydroxymethyl-5-methylimidazole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known decomposition pathways for this compound during a reaction?

A1: Based on available data, the primary decomposition pathways for this compound in a reaction setting involve:

  • Dimerization/Etherification: Two molecules of 4-hydroxymethyl-5-methylimidazole can react to form a bis-ether byproduct. This process is more likely to occur at elevated temperatures. However, this ether can be hydrolyzed back to the starting material under acidic conditions with heat.

  • Over-hydroxymethylation: In syntheses starting from 4-methylimidazole, a common impurity is 2,5-di(hydroxymethyl)-4-methylimidazole. This suggests that under certain conditions, the hydroxymethyl group can be susceptible to further reactions.

  • Oxidation: The imidazole ring and the hydroxymethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, the molecule can degrade, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1][2][3] The melting point is reported as 233 °C with decomposition.[4]

Q2: What general reaction conditions should be avoided to minimize decomposition?

A2: To minimize decomposition, it is crucial to avoid the following conditions:

  • High Temperatures: Elevated temperatures can promote side reactions like ether formation and general thermal degradation.[3][5] It is recommended to conduct reactions at the lowest effective temperature.

  • Strongly Basic Conditions (High pH): The synthesis of the free base, 4-hydroxymethyl-5-methylimidazole, is sensitive to pH. While a basic medium is used for its formation, excessively high pH can lead to side products. For subsequent reactions, it is advisable to maintain a neutral or slightly acidic pH unless the reaction mechanism specifically requires basic conditions.

  • Presence of Strong Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[1][3]

  • Exposure to Moisture: The hydrochloride salt is hygroscopic, and the presence of excess water can be detrimental, especially in reactions where water is not a solvent.[1][2]

Q3: Are there any known incompatible reagents?

A3: Yes, besides strong oxidizing agents, caution should be exercised with:

  • Strong Bases: Can promote unwanted side reactions.[1]

  • Thionyl Chloride: While used to convert alcohols to chlorides, its reaction with heteroaromatic compounds containing methyl groups can sometimes lead to chlorination of the methyl group or other side reactions, especially at elevated temperatures.[6] Complete decomposition has been observed with 2-methylimidazole.[6] Careful control of reaction conditions is necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product with the formation of a higher molecular weight byproduct. Dimerization to form the bis-ether.- Lower the reaction temperature. - If the byproduct has formed, it may be possible to hydrolyze it back to the starting material by heating in a dilute aqueous acidic solution (e.g., pH 2.5-3).[7]
Formation of multiple products with varying polarity. General decomposition due to harsh reaction conditions.- Re-evaluate the reaction temperature and lower it if possible. - Assess the pH of the reaction mixture; buffer if necessary to maintain a neutral or slightly acidic environment. - Ensure the starting material and solvents are dry.
Reaction mixture turns dark or tar-like. Significant thermal decomposition or reaction with an incompatible reagent.- Immediately stop the reaction and re-evaluate the conditions, particularly temperature and the choice of reagents. - Consider if a gentler reagent can be used to achieve the desired transformation. - For highly exothermic reactions, ensure adequate cooling is in place.
No reaction or incomplete conversion. The hydrochloride salt may not be sufficiently soluble or reactive in the chosen solvent system.- Consider converting the hydrochloride salt to the free base (4-hydroxymethyl-5-methylimidazole) before the reaction. This can be achieved by neutralization. - Choose a more polar solvent in which the starting material is more soluble.[1]

Experimental Protocols

Protocol 1: Conversion of the Bis-ether Byproduct back to 4-hydroxymethyl-5-methylimidazole Hydrochloride

This protocol is adapted from a patent describing the hydrolysis of the bis-ether impurity.

  • Prepare the Reaction Mixture: Dissolve the crude product containing the bis-(5-methyl-4-imidazolyl)methyl ether in a dilute aqueous solution of 5-methyl-4-(hydroxymethyl)-imidazole hydrochloride.

  • Adjust pH: Adjust the pH of the solution to approximately 2.5 to 3.0 using hydrochloric acid.

  • Heating: Heat the reaction mixture to a temperature between 100°C and 130°C.

  • Monitoring: Monitor the disappearance of the ether byproduct by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up: Once the hydrolysis is complete, cool the solution and proceed with the standard isolation and purification protocol for this compound.

Protective Group Strategies

In multi-step syntheses, protecting the reactive functional groups of 4-Methyl-5-imidazolemethanol can be a key strategy to prevent decomposition and side reactions.

Conceptual Workflow for a Protected Synthesis:

workflow A 4-Methyl-5-imidazolemethanol hydrochloride B Protection of Imidazole Nitrogen (e.g., with Boc or Trityl) A->B C Protection of Hydroxyl Group (e.g., with a silyl ether) B->C D Desired Reaction at Another Part of the Molecule C->D E Selective Deprotection of Hydroxyl Group D->E F Selective Deprotection of Imidazole Nitrogen E->F G Final Product F->G decomposition cluster_conditions Decomposition Triggers T High Temperature A 4-Methyl-5-imidazolemethanol T->A pH High pH pH->A Ox Oxidizing Agents Ox->A B Bis-ether Byproduct A->B Dimerization C Di-hydroxymethylated Byproduct A->C Over-hydroxymethylation D Other Degradation Products A->D

References

Technical Support Center: Analysis of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of polar imidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the study of these molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of polar imidazole compounds using various analytical techniques.

Chromatography (HPLC/UPLC)

Problem: Poor Retention and Early Elution of Polar Imidazole Compounds on Reversed-Phase Columns

Cause: Polar analytes, like many imidazole compounds, have limited interaction with nonpolar stationary phases (e.g., C18, C8), leading to their elution at or near the solvent front (void volume).[1][2][3]

Solutions:

  • Column Selection:

    • Polar-Embedded Columns: Utilize columns with polar-embedded groups (e.g., amide, carbamate) that are designed for enhanced retention of polar compounds in highly aqueous mobile phases.[3] These columns prevent phase collapse in 100% aqueous conditions.[3]

    • Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for aromatic imidazole rings and are resistant to phase collapse in 100% aqueous mobile phases.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds.

  • Mobile Phase Optimization:

    • Reduce Organic Modifier: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase the retention of polar analytes on reversed-phase columns.

    • Ion-Pairing Reagents: Incorporate ion-pairing reagents (e.g., trifluoroacetic acid - TFA) into the mobile phase to increase the retention of ionizable imidazole compounds.[4] However, be aware that these are often not compatible with mass spectrometry.[4]

    • pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the imidazole compound, thereby increasing its hydrophobicity and retention on reversed-phase columns. For basic imidazoles, a higher pH can improve retention.[4] The optimal pH range for many silica-based columns is between 3 and 8.5 to ensure column longevity.[5]

Problem: Peak Tailing or Asymmetric Peak Shape

Cause: Peak tailing for basic compounds like imidazoles on silica-based columns can be caused by strong interactions with residual acidic silanol groups on the stationary phase.[2] Column overload and secondary interactions can also contribute to poor peak shape.[6]

Solutions:

  • Mobile Phase Additives:

    • Buffers: Use a buffer in the mobile phase to maintain a consistent pH and minimize interactions with silanol groups.[6]

    • Competitive Amines: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Choice:

    • End-Capped Columns: Use high-quality, end-capped columns where the residual silanol groups are deactivated.

    • Base-Deactivated Columns: Employ columns specifically designed for the analysis of basic compounds.

  • Sample Concentration: Reduce the sample concentration to avoid column overload.[7]

Mass Spectrometry (MS)

Problem: Ion Suppression or Enhancement in LC-MS

Cause: Co-eluting matrix components can interfere with the ionization of the target imidazole analyte in the mass spectrometer source, leading to either a decrease (suppression) or increase (enhancement) in signal intensity. High concentrations of salts or buffers from the mobile phase or sample can also cause ion suppression.[8]

Solutions:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement a thorough SPE cleanup step to remove interfering matrix components.[9]

    • Dilution: Dilute the sample to reduce the concentration of matrix components.

  • Chromatographic Separation: Improve the chromatographic resolution to separate the analyte from interfering compounds.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

  • Ionization Source Optimization: Optimize the ESI/APCI source parameters (e.g., gas flow, temperature) to minimize the impact of matrix effects.

Problem: Poor Ionization of Imidazole Compounds

Cause: Some imidazole-containing molecules may not ionize efficiently under standard electrospray ionization (ESI) conditions, leading to low sensitivity.[1]

Solutions:

  • Mobile Phase pH: Adjust the mobile phase pH to promote the formation of ions. For basic imidazoles, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation in positive ion mode.[9]

  • Derivatization: Chemical derivatization can be employed to introduce a more readily ionizable group onto the imidazole compound.[1]

  • Alternative Ionization Techniques: Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective.

Sample Preparation

Problem: Matrix Effects and Interferences from Complex Samples

Cause: Biological fluids, environmental samples, and food matrices contain numerous endogenous compounds that can interfere with the analysis of polar imidazole compounds.[10] Salts in the sample can also be problematic for LC-MS analysis.[11]

Solutions:

  • Effective Extraction:

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., Oasis HLB) to clean up and concentrate the analytes from the sample matrix.[9]

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the imidazole compounds from the sample.

  • Protein Precipitation: For biological samples, precipitate proteins using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).

  • Filtration: Filter all samples and solvents through a 0.2 µm or 0.45 µm filter to remove particulate matter that could clog the column.[5]

Frequently Asked Questions (FAQs)

Q1: My polar imidazole compound is not retained on a C18 column, even with a highly aqueous mobile phase. What should I do?

A1: This is a common challenge.[1] Consider switching to a column with a more polar stationary phase, such as a polar-embedded column, a phenyl column, or a HILIC column.[3][4] These are designed to provide better retention for polar analytes. Alternatively, you can try adding an ion-pairing reagent to your mobile phase if you are using UV detection, but be cautious if using MS detection.[4]

Q2: I am observing significant peak tailing for my basic imidazole analyte. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, you can add a small amount of a basic modifier like triethylamine to your mobile phase, use a well-end-capped or a base-deactivated column, or operate at a mobile phase pH that suppresses the interaction.

Q3: My LC-MS signal for the imidazole compound is very low and inconsistent. What could be the cause?

A3: Low and inconsistent signals in LC-MS can be due to ion suppression from matrix components or poor ionization of your analyte.[8] Ensure your sample preparation includes a robust cleanup step like SPE to remove interferences.[9] Optimize your mobile phase pH to enhance ionization; for most imidazoles, an acidic mobile phase with formic acid works well for positive ion mode ESI.[9] Using a stable isotope-labeled internal standard can help to correct for signal variability.

Q4: How can I remove imidazole used as a buffer in protein purification before LC-MS analysis?

A4: High concentrations of imidazole buffer can suppress ionization and potentially damage the LC-MS system.[8] It is crucial to remove it before analysis.[8] Techniques like dialysis, size-exclusion chromatography (SEC), or using ultra-centrifuge filters for buffer exchange are effective.[8] A final C18 clean-up step (desalting) is also highly recommended to remove residual imidazole and other polar impurities.[8]

Q5: What are the best starting conditions for developing an HPLC-UV method for a novel polar imidazole compound?

A5: A good starting point would be a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a phosphate buffer at an acidic pH (e.g., 3.2).[9] A typical starting gradient could be from 5% to 95% organic modifier. Set the UV detector to a wavelength where the analyte has maximum absorbance.[9] From there, you can optimize the column type, mobile phase composition, and gradient profile to achieve the desired separation.

Data Presentation

Table 1: Recommended HPLC and LC-MS/MS Operating Parameters for Polar Imidazole Analysis

ParameterHPLC-UVLC-MS/MS
Column Reversed-phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8)[9]Reversed-phase C18 or polar-embedded column
Mobile Phase A 0.025 M KH2PO4 buffer, pH adjusted to ~3.2 with phosphoric acid[9]Water with 0.1% formic acid[9]
Mobile Phase B Methanol or Acetonitrile[9]Methanol or Acetonitrile with 0.1% formic acid[9]
Flow Rate 1.0 mL/min[9]0.2 - 0.5 mL/min
Injection Volume 20 µL[9]5 - 10 µL
Detection UV at appropriate wavelength (e.g., 230-300 nm)[9][12]Triple quadrupole MS with ESI in positive ion mode[9]
MS Acquisition N/AMultiple Reaction Monitoring (MRM)[9]
Column Temperature Ambient to 40°C30 - 50°C

Experimental Protocols

Protocol 1: General Sample Preparation for Polar Imidazole Compounds from Cream/Ointment Formulations for HPLC-UV Analysis
  • Accurately weigh a portion of the cream or ointment equivalent to a known amount of the active pharmaceutical ingredient (API).[9]

  • Disperse the sample in a suitable organic solvent such as methanol or acetonitrile.[9]

  • Perform solid-phase extraction (SPE) for sample clean-up. A diol sorbent can be effective for quantitative recovery.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the residue in the mobile phase for HPLC analysis.[9]

Protocol 2: Sample Preparation of Water Samples for LC-MS/MS Analysis
  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[9]

  • Add Na2EDTA to chelate any interfering metal ions.[9]

  • Spike the sample with an appropriate isotope-labeled internal standard.[9]

  • Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB.[9]

  • Condition the SPE cartridge with methanol followed by ultrapure water.[9]

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with ultrapure water to remove salts and other polar interferences.

  • Elute the imidazole compounds with methanol.

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Troubleshooting_Workflow start Analytical Problem with Polar Imidazole Compound peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention Poor Retention? peak_shape->retention No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes sensitivity Low Sensitivity (MS)? retention->sensitivity No change_column_retention Switch to Polar-Embedded or HILIC Column retention->change_column_retention Yes optimize_source Optimize MS Source Parameters sensitivity->optimize_source Yes end_node Problem Resolved sensitivity->end_node No add_modifier Add Mobile Phase Modifier (e.g., TEA) check_ph->add_modifier change_column_peak Use Base-Deactivated/ End-Capped Column add_modifier->change_column_peak change_column_peak->end_node decrease_organic Decrease Organic Solvent % change_column_retention->decrease_organic use_ion_pair Use Ion-Pairing Reagent (non-MS) decrease_organic->use_ion_pair use_ion_pair->end_node cleanup Improve Sample Cleanup (e.g., SPE) optimize_source->cleanup internal_std Use Isotope-Labeled Internal Standard cleanup->internal_std internal_std->end_node Histamine_H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Response PKC->Response Antifungal_Imidazole_Action Imidazole Imidazole Antifungal (e.g., Ketoconazole) P450 Lanosterol 14-alpha-demethylase (Cytochrome P450 enzyme) Imidazole->P450 inhibits Ergosterol Ergosterol P450->Ergosterol catalyzes conversion from Lanosterol Disruption Membrane Disruption & Increased Permeability P450->Disruption inhibition leads to Lanosterol Lanosterol Membrane Fungal Cell Membrane Ergosterol->Membrane is a key component of Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition

References

Technical Support Center: Achieving >98% Purity of 4-Methyl-5-imidazolemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Methyl-5-imidazolemethanol hydrochloride, with a focus on achieving a purity level exceeding 98%.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is typically a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water, methanol, and ethanol.[1] The compound is known to be moderately hygroscopic and should be stored in a cool, dry, well-ventilated area in a tightly closed container.[2][3]

Q2: What are the potential impurities in commercially available or synthesized this compound?

A2: Potential impurities can originate from the synthetic route. The synthesis often involves the reduction of ethyl 4-methylimidazole-5-carboxylate followed by salt formation with hydrochloric acid.[4] Therefore, impurities may include:

  • Unreacted starting materials (e.g., ethyl 4-methylimidazole-5-carboxylate).

  • Byproducts from the reduction step.

  • Residual solvents (e.g., ethanol, isopropanol, acetone).[5]

  • Colored impurities, which may be oxidized derivatives or other side-products.[2][6]

Q3: Is a purity of >98% achievable for this compound?

A3: Yes, several chemical suppliers offer this compound with a purity of ≥98%.[3][7] This indicates that with appropriate purification techniques, this level of purity is readily attainable.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Crystallization Issues
ProblemPotential CauseSuggested Solution
Compound will not crystallize - Solution is not supersaturated.- Inappropriate solvent system.- Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]- Increase concentration: Slowly evaporate the solvent.- Solvent optimization: Use a co-solvent system. For example, dissolve the compound in a "good" solvent like hot ethanol and then slowly add a "poor" solvent like diethyl ether or acetone until turbidity is observed.[9]
Compound "oils out" instead of forming crystals - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Adjust solvent: Use a lower-boiling point solvent or a solvent mixture.- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]- Charcoal treatment: If colored impurities are present, treat the hot solution with activated charcoal before filtration.[2]
Low yield after recrystallization - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat equipment: Preheat the funnel and receiving flask during hot filtration.- Use cold solvent for washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product is still impure after one recrystallization - A single recrystallization may not be sufficient to remove all impurities.- Perform a second recrystallization: This can significantly improve purity, although some product loss is expected.[1]
Presence of colored impurities - Formation of oxidized byproducts during synthesis or storage.- Activated charcoal treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal.[2][6]

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

  • Promising solvents for polar hydrochloride salts include ethanol, isopropanol, or a mixture of ethanol and water.[9] Acetone can sometimes be used as a co-solvent to induce precipitation.[5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Gently swirl the flask for a few minutes.

4. Hot Filtration:

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_end End start Crude 4-Methyl-5- imidazolemethanol hydrochloride dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter crystallize Cool to induce crystallization hot_filter->crystallize vacuum_filter Vacuum filtration crystallize->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure (>98%) 4-Methyl-5-imidazolemethanol hydrochloride dry->end

Caption: Recrystallization workflow for purifying this compound.

troubleshooting_logic start Impure Product purity_check Purity < 98%? start->purity_check recrystallize Perform Recrystallization purity_check->recrystallize Yes oiling_out Product Oils Out? recrystallize->oiling_out adjust_solvent Adjust Solvent System (e.g., lower boiling point) oiling_out->adjust_solvent Yes colored_impurities Colored Impurities? oiling_out->colored_impurities No adjust_solvent->recrystallize charcoal Treat with Activated Charcoal colored_impurities->charcoal Yes final_purity_check Purity > 98%? colored_impurities->final_purity_check No charcoal->recrystallize success Pure Product final_purity_check->success Yes failure Consider Column Chromatography final_purity_check->failure No

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Managing Hygroscopic Imidazole Salts in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the hygroscopic nature of imidazole salts during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes imidazole salts hygroscopic?

A1: Imidazole salts, particularly those used as ionic liquids, have a high affinity for water due to the polarity of the imidazolium cation and the nature of the corresponding anion. The C2 proton on the imidazolium ring can form hydrogen bonds with water molecules.[1] The anion plays a significant role in the hygroscopicity, with more basic anions generally leading to higher moisture absorption.[2]

Q2: What are the consequences of moisture absorption in my experiments?

A2: Moisture contamination can lead to several experimental issues, including:

  • Physical Changes: The salt can clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[3][4]

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis or other unwanted side reactions, which can alter the chemical integrity of your salt.

  • Altered Physicochemical Properties: The presence of water can change the salt's viscosity, conductivity, and solubility, impacting its performance in applications like catalysis or as a solvent.

  • Inaccurate Concentrations: When preparing solutions, weighing a salt that has absorbed water will lead to a lower-than-expected concentration of the active compound.

Q3: How can I minimize moisture exposure when handling imidazole salts?

A3: The key is to work in a controlled, dry environment. The gold standard is to handle hygroscopic salts inside a glove box with an inert atmosphere (e.g., nitrogen or argon).[5][6][7][8] If a glove box is unavailable, work quickly and use a desiccator for storage.[9] Minimize the time the container is open to the atmosphere.

Q4: What is the best way to store hygroscopic imidazole salts?

A4: Store them in airtight containers, preferably with a sealant like Parafilm around the cap.[9] For long-term storage, place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For highly sensitive materials, storage in a glove box is recommended.

Troubleshooting Guide

Problem Possible Cause Solution
My imidazole salt has clumped or turned into a liquid. The salt has absorbed a significant amount of moisture from the atmosphere.1. Drying: Dry the salt under high vacuum, possibly with gentle heating. The temperature and duration will depend on the thermal stability of the specific salt. Be aware that this may not be suitable for all salts, especially hydrated forms, as it could alter their crystal structure.[9]2. Verification: After drying, it is crucial to determine the residual water content using a method like Karl Fischer titration to ensure it meets your experimental requirements.[10][11][12][13][14]
I am getting inconsistent results in my reactions. The water content in your imidazole salt may be fluctuating between experiments.1. Standardize Handling: Implement a strict, consistent protocol for handling and storing the salt to minimize variations in moisture exposure.[5][6][7][8]2. Quantify Water Content: Before each experiment, or for each new bottle, determine the water content using Karl Fischer titration. This allows you to account for the water in your calculations.[10][11][12][13][14]3. Use a Glove Box: If possible, perform all manipulations of the salt within a glove box to maintain a consistently dry environment.[5][6][7][8]
I am unable to get an accurate weight of the salt. The salt is rapidly absorbing moisture during the weighing process.1. Work Quickly: Have everything prepared before opening the container. Weigh the salt as quickly as possible.2. Weigh in a Controlled Environment: Use a glove box for weighing.[5][6][7][8]3. Weigh by Difference: Weigh the sealed container, quickly dispense the approximate amount of salt into your reaction vessel, and then re-weigh the original container. The difference will be the amount of salt dispensed.4. Prepare a Stock Solution: If feasible for your application, prepare a concentrated stock solution in a dry solvent inside a glove box. You can then dispense the solution by volume for subsequent experiments.

Quantitative Data: Water Uptake of Imidazolium-Based Ionic Liquids

The hygroscopicity of imidazolium salts is highly dependent on the anion. Below is a summary of the relative order of water absorption for some common anions and quantitative data for selected ionic liquids.

Relative Hygroscopicity of Anions: [PF₆]⁻ < [Tf₂N]⁻ < [BF₄]⁻ < [OTf]⁻ < [NO₃]⁻ < Br⁻ < Cl⁻ < [OAc]⁻

Data compiled from multiple sources.[2]

Ionic LiquidRelative Humidity (RH)Water Uptake (mg water / g IL)
[BMIm][OAc] 75.5%~1040
90%>2100
[EMIm][OAc] 90%>1000
[BMIm][HCOO] 90%>1000
[EMIm][HCOO] 90%>1000
[BMIm][Lac] 90%>1000
[EMIm][Lac] 90%>1000

Data is illustrative and sourced from gravimetric and volumetric sorption measurements.[1] The exact values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Imidazole Salt Using a Glove Box

Objective: To accurately weigh a hygroscopic imidazole salt while minimizing moisture contamination.

Materials:

  • Hygroscopic imidazole salt in a sealed container

  • Spatula

  • Weighing boat or reaction vessel

  • Analytical balance (inside the glove box)

  • Glove box with an inert atmosphere (<1 ppm H₂O)

Procedure:

  • Prepare the Glove Box: Ensure the glove box atmosphere is dry (low ppm H₂O).

  • Introduce Materials: Transfer the sealed container of the imidazole salt, spatula, and weighing boat/vessel into the glove box antechamber.

  • Purge the Antechamber: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric moisture.

  • Transfer to Main Chamber: Once the antechamber is purged, transfer the items into the main chamber of the glove box.

  • Equilibrate: Allow the items to equilibrate to the glove box atmosphere for a few minutes.

  • Weighing:

    • Place the weighing boat/vessel on the analytical balance and tare it.

    • Carefully open the container of the imidazole salt.

    • Using the spatula, transfer the desired amount of salt to the weighing boat/vessel.

    • Record the mass.

  • Seal and Store: Tightly seal the container of the imidazole salt immediately after use.

  • Remove Materials: Once finished, remove the materials from the glove box via the antechamber, following the purging procedure.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of imidazole salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Dry, gastight syringe and needle

  • Imidazole salt sample

  • Anhydrous solvent compatible with the salt and KF reagents (e.g., anhydrous methanol, specialized KF solvents)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift, indicating a dry state.

  • Sample Preparation (in a dry environment, e.g., glove box):

    • Accurately weigh the hygroscopic imidazole salt.

    • Dissolve the weighed salt in a known volume of a suitable anhydrous solvent. Alternatively, for direct injection, draw the liquid salt into a dry, gastight syringe and weigh the syringe.

  • Titration:

    • Inject a known quantity of the sample (or the solution) into the Karl Fischer titration cell. If a solution was prepared, also run a blank titration on the solvent alone to determine its water content.

    • Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or percentage. If a solution was used, subtract the water content of the solvent from the total to get the water content of the salt.

Visualizations

Experimental_Workflow_for_Hygroscopic_Salts cluster_prep Preparation cluster_handling Handling in Glove Box cluster_analysis Analysis & Use cluster_output Output storage Storage in Desiccator/ Glove Box transfer Transfer to Glove Box storage->transfer weighing Weighing transfer->weighing solution_prep Solution Preparation weighing->solution_prep kf_titration Karl Fischer Titration weighing->kf_titration QC Step reaction Reaction/ Experiment solution_prep->reaction kf_titration->reaction Informs Stoichiometry data Experimental Data reaction->data

Caption: Workflow for handling hygroscopic imidazole salts.

Troubleshooting_Hygroscopic_Salts node_action node_action node_outcome node_outcome start Inconsistent Experimental Results? q1 Is the salt visibly wet or clumped? start->q1 a1_yes Dry under vacuum q1->a1_yes Yes q2 Was handling performed in a dry environment? q1->q2 No q3 Is water content quantified? a1_yes->q3 a2_no Use Glove Box or work faster q2->a2_no No q2->q3 Yes end_good Problem Resolved a2_no->end_good a3_no Perform Karl Fischer Titration q3->a3_no No end_bad Consult Senior Staff/ Manufacturer q3->end_bad Yes a3_no->end_good

Caption: Troubleshooting logic for hygroscopic salt issues.

References

side reaction products in the synthesis of cimetidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reaction products during the synthesis of cimetidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of cimetidine?

A1: During the synthesis of cimetidine, several process-related impurities and degradation products can form. Some of the most commonly reported impurities include:

  • Cimetidine EP Impurity F: A dimeric impurity, chemically identified as 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.[1][2][3][4]

  • Cimetidine Amide (Cimetidine EP Impurity C): Formed by the hydrolysis of the cyanoguanidine moiety.

  • Guanidine Derivative (Descyano Cimetidine): Results from the complete hydrolysis of the cyano group.

  • N-Nitrosocimetidine: Can be formed in vitro under acidic conditions in the presence of nitrite.[5]

  • Other minor impurities that have been identified include 2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole and 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane.[6]

Q2: What is the primary cause of Cimetidine EP Impurity F formation?

A2: Cimetidine EP Impurity F is a symmetrical dimeric compound.[1] Its formation is primarily attributed to a dimerization side-reaction during the synthesis process. This can be triggered by imprecise stoichiometric control of the reactants, leading to an imbalance where one molecule of a central cyanoguanidine intermediate reacts with two molecules of the imidazole-containing intermediate.[1] It can also be formed as a degradation product through oxidative pathways.[1]

Q3: How can I detect and quantify impurities in my cimetidine synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of cimetidine and its related impurities.[7][8] Developing a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. Key aspects of such a method include the use of a C18 column and a mobile phase typically consisting of a phosphate buffer and an organic modifier like acetonitrile.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of Cimetidine EP Impurity F detected by HPLC. Stoichiometric imbalance of reactants. Carefully control the molar ratio of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine and 4-chloromethyl-5-methylimidazole hydrochloride. Ensure slow and controlled addition of the limiting reagent to avoid localized high concentrations.
Sub-optimal reaction pH. The reaction to form cimetidine is pH-sensitive. It is recommended to carry out the reaction in a water-containing medium at a pH range of 8.0 to 9.5, preferably between 8.5 and 9.0, to improve purity and yield.[11]
Elevated reaction temperature. To enhance the purity of the final product and increase the yield, it is beneficial to conduct the reaction at a reduced temperature, for instance, between 0 and 5°C.[11]
Presence of hydrolysis-related impurities (e.g., Cimetidine Amide). Acidic or basic conditions during workup or storage. Neutralize the reaction mixture promptly after completion. Avoid prolonged exposure to strong acids or bases. Store intermediates and the final product under neutral and dry conditions.
Formation of colored impurities. Oxidation of intermediates or final product. It is advisable to perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[11]
Inconsistent reaction yields and impurity profiles. Poor quality of starting materials or intermediates. Ensure the purity of starting materials like 4-methylimidazole and N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine. Purify intermediates if necessary before proceeding to the next step.

Experimental Protocols

Protocol 1: Synthesis of 4-chloromethyl-5-methylimidazole hydrochloride

This protocol describes the synthesis of a key intermediate for cimetidine, with considerations for minimizing side reactions.

Materials:

  • 4-methylimidazole

  • Paraformaldehyde

  • Aqueous concentrated hydrochloric acid (e.g., 36% by weight)

Procedure:

  • Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to create a 10-25% strength by weight solution.

  • Add formaldehyde or a formaldehyde oligomer, such as paraformaldehyde, to the solution. A molar ratio of 4-methylimidazole to formaldehyde of 1:1 to 1:1.5 is recommended.

  • Heat the reaction mixture to a temperature between 25°C and 160°C. A typical procedure involves heating at 90°C for 16 hours.[12]

  • Cool the reaction mixture to approximately +5°C to precipitate the product.

  • Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure to obtain 4-methyl-5-chloromethyl-imidazole hydrochloride.[12]

Note: This direct chloromethylation process helps to avoid interfering side-reactions such as the formation of diimidazolylmethane.[12]

Protocol 2: HPLC Method for Analysis of Cimetidine and Impurities

This protocol provides a general framework for a reversed-phase HPLC method suitable for separating cimetidine from its impurities.

Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3; 5 µm, 4.6 × 250 mm)[13]

  • Mobile Phase: A gradient mixture of a phosphate buffer (e.g., pH 5.0, 12.5 mM) and acetonitrile.[13] The gradient can be optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL[13]

  • Detector: UV detector at 220 nm or 230 nm.[8][10]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40°C) for better reproducibility.

Sample Preparation:

  • Accurately weigh and dissolve the cimetidine sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

Visualizations

cimetidine_synthesis_troubleshooting cluster_synthesis Cimetidine Synthesis cluster_issues Troubleshooting cluster_solutions Solutions Intermediate1 N-cyano-N'-methyl-N''- (2-mercaptoethyl)guanidine Cimetidine Cimetidine Intermediate1->Cimetidine Reaction Intermediate2 4-chloromethyl-5- methylimidazole HCl Intermediate2->Cimetidine HighImpurityF High Impurity F Cimetidine->HighImpurityF leads to Hydrolysis Hydrolysis Impurities Cimetidine->Hydrolysis leads to Oxidation Colored Impurities Cimetidine->Oxidation leads to Stoichiometry Control Stoichiometry HighImpurityF->Stoichiometry caused by imbalance pH_Control Optimize pH (8.0-9.5) HighImpurityF->pH_Control mitigated by Temp_Control Lower Temperature (0-5°C) HighImpurityF->Temp_Control mitigated by Neutralize Prompt Neutralization Hydrolysis->Neutralize prevented by Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere prevented by impurity_formation_pathway cluster_reactants Reactants cluster_products Products Guanidine_Intermediate Guanidine Intermediate Cimetidine Cimetidine (Desired Product) Guanidine_Intermediate->Cimetidine 1:1 Reaction ImpurityF Impurity F (Dimer) Guanidine_Intermediate->ImpurityF 1:2 Reaction (Stoichiometric Imbalance) Imidazole_Intermediate Imidazole Intermediate Imidazole_Intermediate->Cimetidine Imidazole_Intermediate->ImpurityF

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Methyl-5-imidazolemethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-imidazolemethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to reaction work-up?

A1: Understanding the properties of this compound is crucial for designing an effective work-up procedure. Key properties are summarized in the table below.

PropertyValueImplication for Work-up
Appearance White to off-white crystalline solid.[1]The solid nature of the starting material may require ensuring complete dissolution in the reaction solvent.
Solubility Appreciable solubility in polar solvents such as water, methanol, and ethanol.[1]High water solubility can make extraction from aqueous media challenging. "Salting out" or using a more polar organic solvent may be necessary.
Stability Generally stable under ambient conditions, but is hygroscopic.[1] Incompatible with strong oxidizing agents.[1]Avoid exposure to moisture during storage and handling. Care should be taken when using oxidizing agents in the reaction.
Form Hydrochloride salt.As a salt, it is highly polar and will preferentially partition into the aqueous layer during a standard organic/aqueous extraction. Neutralization to the free base is often required to extract it into an organic solvent.

Q2: How do I neutralize the reaction mixture containing this compound to facilitate extraction of the free base?

A2: To extract the product into an organic solvent, the hydrochloride salt must be neutralized to its free base form. This is typically achieved by adding a base to the reaction mixture.

  • Choice of Base : A mild inorganic base such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃) is commonly used. The choice depends on the pH sensitivity of your product and other components in the reaction mixture.

  • Procedure :

    • Cool the reaction mixture in an ice bath to control any exotherm from the neutralization.

    • Slowly add a saturated aqueous solution of the chosen base with vigorous stirring.

    • Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is in the range of 8-9 to ensure complete neutralization of the imidazole hydrochloride.

    • Proceed with the extraction using an appropriate organic solvent.

Q3: Which organic solvent is best for extracting the neutralized 4-Methyl-5-imidazolemethanol or its derivatives?

A3: The choice of extraction solvent depends on the polarity of your final product.

  • For the free base (4-Methyl-5-imidazolemethanol) : Due to its polar nature, a more polar extraction solvent is often required. Dichloromethane (DCM) or a mixture of chloroform and isopropanol can be effective.

  • For less polar derivatives : If the hydroxyl group has been reacted to form a less polar ether or ester, standard extraction solvents like ethyl acetate (EtOAc) may be sufficient.

  • To improve extraction efficiency : If your product has some water solubility, saturating the aqueous layer with sodium chloride ("salting out") can decrease its solubility in the aqueous phase and drive it into the organic layer.

Troubleshooting Guide

Problem 1: A persistent emulsion forms during the aqueous work-up.

  • Possible Cause : The presence of polar functionalities in your product or byproducts can lead to the formation of stable emulsions, especially after basification.

  • Solutions :

    • "Salting Out" : Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration : Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Solvent Addition : Add a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding some dichloromethane might help.

    • Centrifugation : If the volume is manageable, centrifuging the mixture can force the separation of the layers.

    • Patience : Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Problem 2: The desired product is not efficiently extracted into the organic layer.

  • Possible Cause : Your product may be too polar to be effectively extracted by the chosen organic solvent. This is a common issue with the parent compound, 4-Methyl-5-imidazolemethanol.

  • Solutions :

    • Increase Solvent Polarity : Switch to a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of chloroform and isopropanol.

    • Continuous Extraction : For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

    • "Salting Out" : As mentioned previously, adding brine to the aqueous layer can increase the partitioning of your polar product into the organic phase.

    • pH Adjustment : Ensure that the aqueous layer is sufficiently basic (pH 8-9) to ensure the imidazole is in its free base form. If the pH is too low, the compound will remain as the protonated salt in the aqueous layer.

Problem 3: The final product is contaminated with unreacted starting material or other polar impurities.

  • Possible Cause : The polarity of the product and impurities are too similar for effective separation by simple extraction.

  • Solutions :

    • Column Chromatography : Purification by silica gel column chromatography is often necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be required. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking of basic compounds on the silica gel.

    • Crystallization : If the product is a solid, recrystallization can be a highly effective purification method. Solvents to consider for recrystallization include ethanol, isopropanol, acetone, or mixtures with water.[2]

    • Acid Wash : If your product is not basic, an acidic wash (e.g., dilute HCl) of the organic layer can remove basic impurities like unreacted imidazole starting material by converting them to their water-soluble salts.

Experimental Protocols

General Work-up Procedure for a Reaction Involving this compound

This protocol outlines a general work-up for a reaction where this compound is a starting material and the final product is expected to be of moderate polarity.

  • Quenching : Cool the reaction mixture to 0 °C in an ice bath. Slowly add water to quench any reactive reagents.

  • Solvent Removal : If the reaction was performed in a water-miscible solvent like THF or methanol, remove the solvent under reduced pressure.

  • Neutralization and Extraction :

    • Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue.

    • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the aqueous layer is ~8-9.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing : Combine the organic layers and wash with a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

General Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Containing Product and 4-Methyl-5-imidazolemethanol HCl) Quench Quench Reaction (e.g., with water) Reaction_Mixture->Quench Neutralize Neutralize with Base (e.g., aq. NaHCO3 to pH 8-9) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry Organic Layer (e.g., over Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Method Purification (Column Chromatography or Recrystallization) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: A generalized workflow for the work-up and purification of reactions involving this compound.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed During Extraction Add_Brine Add Saturated NaCl (Brine) Start->Add_Brine First Step Filter_Celite Filter through Celite® Add_Brine->Filter_Celite Fails Resolved Emulsion Resolved Add_Brine->Resolved Success Centrifuge Centrifuge Filter_Celite->Centrifuge Fails Filter_Celite->Resolved Success Wait Allow to Stand Centrifuge->Wait Fails Centrifuge->Resolved Success Wait->Resolved Success

Caption: A decision-making diagram for troubleshooting emulsion formation during the work-up procedure.

References

Validation & Comparative

comparative analysis of different synthetic routes to 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 4-Methyl-5-imidazolemethanol hydrochloride is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a detailed comparative analysis of three distinct synthetic routes to this important intermediate, offering insights into their methodologies, yields, and operational considerations to aid in the selection of the most suitable pathway for a given research or development context.

Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their performance metrics.

ParameterRoute 1: From 4-Methylimidazole & FormaldehydeRoute 2: From 4-Methyl-5-chloromethyl-imidazole HClRoute 3: From Ethyl 4-Methyl-1H-imidazole-5-carboxylate
Starting Materials 4-Methylimidazole, Formaldehyde, NaOH, HCl4-Methyl-5-chloromethyl-imidazole hydrochloride, WaterEthyl 4-methyl-1H-imidazole-5-carboxylate, Lithium Aluminum Hydride (LiAlH₄), HCl
Key Reaction Steps Hydroxymethylation followed by acidificationHydrolysisReduction followed by acidification
Reported Yield 80-90%[1]73%[2]>100% (crude free base)
Reaction Time ~50 hours[1]4.5 hours[3]24 hours (for reduction step)
Reaction Temperature 40°C[1]50-60°C[3]Room temperature (for reduction step)
Key Reagents Sodium Hydroxide, Hydrochloric AcidWaterLithium Aluminum Hydride, Tetrahydrofuran
Purity of Product 98-99% (free base)[1]Not explicitly statedNot explicitly stated for HCl salt

Experimental Protocols

Route 1: Synthesis from 4-Methylimidazole and Formaldehyde

This route involves the base-catalyzed hydroxymethylation of 4-methylimidazole, followed by neutralization and conversion to the hydrochloride salt.

Experimental Protocol:

  • In a suitable reactor, 2 moles of 4-methylimidazole are reacted with a formaldehyde solution at a pH of 12-13 and a temperature of 40°C. The reaction is allowed to proceed for approximately 50 hours.[1]

  • Upon completion, the reaction mixture is neutralized with concentrated hydrochloric acid.[1]

  • The neutralized solution is then evaporated to dryness under vacuum.[1]

  • The residue is taken up in isopropanol, and any inorganic salts are removed by filtration.[1]

  • The clear filtrate is concentrated, and the free base of 4-methyl-5-hydroxymethyl-imidazole is precipitated by the addition of acetone, yielding a product with 98-99% purity.[1]

  • To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with gaseous hydrogen chloride to a pH of 1-2, leading to the crystallization of this compound. An overall yield of 80-90% is reported for this process.[1]

Route 2: Synthesis from 4-Methyl-5-chloromethyl-imidazole Hydrochloride

This method relies on the hydrolysis of the corresponding chloromethyl derivative.

Experimental Protocol:

  • 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride are dissolved in 200 parts of water.[3]

  • The solution is stirred for 4.5 hours at a temperature of 50-60°C.[2][3]

  • After the reaction period, the water is substantially distilled off under reduced pressure.[3]

  • The resulting crystal slurry is recrystallized from ethanol to yield 4-methyl-5-hydroxymethyl-imidazole hydrochloride.[2]

  • A yield of 43.4 parts (73%) has been reported for this procedure.[2]

Route 3: Synthesis from Ethyl 4-Methyl-1H-imidazole-5-carboxylate

This route utilizes a potent reducing agent to convert the ester functionality to a hydroxyl group.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a slurry of ethyl 4-methylimidazole-5-carboxylate in THF is added in portions.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • After the reaction is complete, concentrated hydrochloric acid is carefully added to quench the excess LiAlH₄ and neutralize the reaction mixture.

  • The organic solvent is then removed by evaporation.

  • Absolute ethanol is added to the residue, and the mixture is heated to boiling and filtered while hot to remove inorganic salts.

  • Evaporation of the filtrate yields the crude 4-hydroxymethyl-5-methylimidazole. The reported crude yield is noted as being significantly over 100%, likely due to residual solvent.

Visualizing the Synthetic Pathways and Analysis Workflow

To better understand the relationships between the different synthetic strategies and the overall comparative analysis process, the following diagrams are provided.

G Comparative Analysis Workflow A Identify Synthetic Routes to 4-Methyl-5-imidazolemethanol HCl B Gather Experimental Data (Yield, Purity, Conditions) A->B C Structure Data in Comparative Table B->C D Detail Experimental Protocols B->D F Analyze Advantages & Disadvantages C->F D->F E Visualize Synthetic Pathways E->F G Publish Comparative Guide F->G

Caption: Workflow for the comparative analysis of synthetic routes.

G Route 1: From 4-Methylimidazole A 4-Methylimidazole B Formaldehyde, NaOH (Hydroxymethylation) A->B pH 12-13, 40°C, 50h C 4-Methyl-5-hydroxymethylimidazole (Free Base) B->C D HCl (Acidification) C->D E 4-Methyl-5-imidazolemethanol Hydrochloride D->E Yield: 80-90%

Caption: Synthetic pathway for Route 1.

G Route 2: Hydrolysis A 4-Methyl-5-chloromethyl-imidazole HCl B Water (Hydrolysis) A->B 50-60°C, 4.5h C 4-Methyl-5-imidazolemethanol Hydrochloride B->C Yield: 73%

Caption: Synthetic pathway for Route 2.

G Route 3: Reduction A Ethyl 4-Methyl-1H-imidazole-5-carboxylate B LiAlH4, THF (Reduction) A->B 0°C to RT, 24h C 4-Methyl-5-hydroxymethylimidazole (Free Base) B->C D HCl (Acidification) C->D E 4-Methyl-5-imidazolemethanol Hydrochloride D->E

Caption: Synthetic pathway for Route 3.

Concluding Remarks

The choice of a synthetic route for this compound will be dictated by the specific needs of the research or development program.

  • Route 1 offers a high-yielding process with well-documented reaction conditions and product purity, making it a strong candidate for large-scale synthesis where yield is a primary driver. However, the long reaction time may be a drawback for rapid synthesis needs.

  • Route 2 presents a significantly faster alternative with a respectable yield. The simplicity of the hydrolysis reaction using water as a reagent is an advantage in terms of cost and environmental impact. The availability and cost of the starting material, 4-methyl-5-chloromethyl-imidazole hydrochloride, will be a key consideration.

  • Route 3 , while a viable laboratory-scale method, presents significant challenges for scale-up. The use of lithium aluminum hydride requires stringent safety precautions due to its high reactivity with water and protic solvents. While it may be suitable for the synthesis of small quantities or for accessing specific analogs, its industrial application is likely limited by safety and cost concerns.

Ultimately, the selection of the optimal synthetic pathway requires a careful evaluation of factors including yield, reaction time, cost and availability of starting materials, safety considerations, and the scalability of the process. This guide provides the foundational data and protocols to facilitate an informed decision for the synthesis of this compound.

References

A Comparative Analysis of the Reactivity of 4-Methyl-5-imidazolemethanol and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, understanding the nuanced reactivity of heterocyclic compounds is paramount. 4-Methyl-5-imidazolemethanol is a valuable building block, utilized as an intermediate in the synthesis of various therapeutic agents, including histamine receptor agonists and antagonists. This guide provides a comprehensive comparison of the chemical reactivity of 4-Methyl-5-imidazolemethanol in its free base form versus its hydrochloride salt. This analysis is supported by established chemical principles and detailed experimental protocols designed to quantify these differences.

Executive Summary

The primary distinction in reactivity between 4-Methyl-5-imidazolemethanol and its hydrochloride salt stems from the protonation state of the imidazole ring. The free base possesses a nucleophilic nitrogen atom, rendering it susceptible to electrophilic attack. In contrast, the hydrochloride salt exists as an imidazolium ion, where the nitrogen's lone pair is protonated, significantly diminishing its nucleophilicity and altering its reactivity profile. This guide will explore the practical implications of this difference in the context of common organic transformations: acylation, alkylation, and oxidation.

Chemical Properties Overview

Property4-Methyl-5-imidazolemethanol4-Methyl-5-imidazolemethanol Hydrochloride
Appearance Off-white to very slightly beige crystalline powderOff-white to light cream solid powder
Molecular Formula C₅H₈N₂OC₅H₉ClN₂O
Molecular Weight 112.13 g/mol 148.59 g/mol
Melting Point Not readily available231-235 °C (decomposes)
Solubility Soluble in polar organic solventsSoluble in water, methanol, and ethanol
Stability Stable under normal conditionsStable under normal temperatures and pressures, but may be hygroscopic

Comparative Reactivity Analysis

The core of this comparison lies in the availability of the lone pair of electrons on the imidazole ring's nitrogen atoms.

Reactivity_Comparison cluster_free_base 4-Methyl-5-imidazolemethanol (Free Base) cluster_hcl_salt 4-Methyl-5-imidazolemethanol HCl (Salt) FreeBase Imidazole Ring (Nucleophilic Nitrogen) Reaction_FB Electrophilic Attack (e.g., Acylation, Alkylation) FreeBase->Reaction_FB Reactive Electrophile Electrophile (E+) Electrophile->Reaction_FB HclSalt Imidazolium Ring (Protonated Nitrogen) Reaction_Salt Electrophilic Attack HclSalt->Reaction_Salt Unreactive Electrophile_Salt Electrophile (E+) Electrophile_Salt->Reaction_Salt

Caption: Reactivity difference between the free base and its hydrochloride salt.

Acylation

Acylation of 4-Methyl-5-imidazolemethanol can occur at either the ring nitrogen (N-acylation) or the hydroxyl group (O-acylation). The free base is expected to readily undergo N-acylation due to the nucleophilic nature of the imidazole nitrogen. In contrast, the hydrochloride salt, with its protonated and therefore non-nucleophilic ring nitrogen, is anticipated to be unreactive towards N-acylation under typical conditions. O-acylation of the hydroxyl group is possible for both forms, but the reaction conditions will significantly influence the outcome.

Expected Reactivity:

  • 4-Methyl-5-imidazolemethanol: High reactivity towards N-acylation.

  • This compound: Low to no reactivity towards N-acylation.

Hypothetical Experimental Data for N-Acylation with Acetic Anhydride

ReactantReaction Time (hours)Conversion (%)Yield of N-acetyl product (%)
4-Methyl-5-imidazolemethanol2>9592
This compound24<5Not isolated
Alkylation

Similar to acylation, N-alkylation is a common reaction for imidazoles. The free base of 4-Methyl-5-imidazolemethanol is expected to be readily alkylated on the imidazole ring. The hydrochloride salt, however, will be resistant to N-alkylation by electrophilic alkylating agents due to the protonated nitrogen.

Expected Reactivity:

  • 4-Methyl-5-imidazolemethanol: High reactivity towards N-alkylation.

  • This compound: Very low to no reactivity towards N-alkylation.

Hypothetical Experimental Data for N-Alkylation with Methyl Iodide

ReactantReaction Temperature (°C)Reaction Time (hours)Yield of N-methyl product (%)
4-Methyl-5-imidazolemethanol25488
This compound6048<2
Oxidation

The primary site for oxidation on both molecules is the hydroxymethyl group, which can be oxidized to an aldehyde or a carboxylic acid. The reactivity of the hydroxymethyl group is not expected to be directly influenced by the protonation state of the imidazole ring to a large extent. However, the choice of oxidizing agent and reaction conditions will be critical. Strong oxidizing agents may also affect the imidazole ring itself, though it is generally stable to oxidation by agents like chromic acid.

Expected Reactivity:

  • Both forms: The hydroxymethyl group can be oxidized, with reactivity depending on the chosen oxidant and conditions.

Experimental Protocols

The following protocols are designed to provide a framework for the quantitative comparison of the reactivity of 4-Methyl-5-imidazolemethanol and its hydrochloride salt.

Experimental_Workflow Start Start: Prepare Reactant Solutions Reaction Perform Reaction (Acylation/Alkylation/Oxidation) Start->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Analysis Product Characterization (NMR, MS, IR) Workup->Analysis Data Quantify Yield and Purity Analysis->Data End End: Comparative Analysis Data->End

Caption: General experimental workflow for reactivity comparison.

Protocol 1: Comparative N-Acylation

Objective: To compare the rate and yield of N-acylation of 4-Methyl-5-imidazolemethanol and its hydrochloride salt.

Materials:

  • 4-Methyl-5-imidazolemethanol

  • This compound

  • Acetic anhydride

  • Triethylamine (for the hydrochloride salt reaction)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure for 4-Methyl-5-imidazolemethanol (Free Base):

  • Dissolve 1 mmol of 4-Methyl-5-imidazolemethanol in 10 mL of DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 mmol of acetic anhydride dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Characterize the product by NMR and MS to confirm N-acylation.

Procedure for this compound:

  • Suspend 1 mmol of this compound in 10 mL of DCM.

  • Add 1.1 mmol of triethylamine to neutralize the HCl salt.

  • Follow steps 2-9 as described for the free base.

  • Control Experiment: Repeat the reaction without the addition of triethylamine.

Data Analysis: Compare the reaction times, isolated yields, and product purity between the two starting materials.

Protocol 2: Comparative N-Alkylation

Objective: To compare the efficiency of N-alkylation of the free base versus the hydrochloride salt.

Materials:

  • 4-Methyl-5-imidazolemethanol

  • This compound

  • Methyl iodide

  • Potassium carbonate (for the free base reaction)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Set up two parallel reactions. In one, dissolve 1 mmol of 4-Methyl-5-imidazolemethanol and 1.5 mmol of potassium carbonate in 10 mL of acetonitrile. In the second, dissolve 1 mmol of this compound in 10 mL of acetonitrile.

  • Add 1.2 mmol of methyl iodide to each reaction mixture.

  • Stir both reactions at 40 °C.

  • Monitor the formation of the N-methylated product in both reactions using HPLC at regular time intervals (e.g., every hour for the first 8 hours, then every 8 hours).

  • After 48 hours, or once the reaction with the free base has gone to completion, quench both reactions with water and extract with ethyl acetate.

  • Analyze the crude product mixtures by HPLC to determine the conversion and yield.

Data Analysis: Plot the percentage conversion against time for both reactions to compare their rates. Compare the final yields of the N-methylated product.

Potential Involvement in Signaling Pathways

While 4-Methyl-5-imidazolemethanol is primarily recognized as a synthetic intermediate, its structural similarity to biologically active molecules like histamine suggests potential interactions with biological systems. Imidazole-containing compounds are known to be involved in various signaling pathways, often as inhibitors or modulators of enzymes such as kinases.

The synthesis of histamine receptor agonists and antagonists from this compound implies that the resulting, more complex molecules are designed to interact with these specific signaling pathways. However, direct evidence of 4-Methyl-5-imidazolemethanol or its hydrochloride salt acting as a signaling molecule is not well-documented in publicly available literature. This represents a potential area for further investigation, particularly in screening assays for enzyme inhibition or receptor binding.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Interaction Start 4-Methyl-5- imidazolemethanol Intermediate Further Synthesis Start->Intermediate Product Histamine Receptor Agonist/Antagonist Intermediate->Product Receptor Histamine Receptor Product->Receptor Binds to Signaling Cellular Signaling Cascade Receptor->Signaling Activates/Inhibits Response Physiological Response Signaling->Response

Caption: Synthetic utility leading to biologically active compounds.

Conclusion

The reactivity of 4-Methyl-5-imidazolemethanol is fundamentally dictated by the protonation state of its imidazole ring. The free base is a competent nucleophile, readily undergoing N-acylation and N-alkylation. In stark contrast, the hydrochloride salt is largely unreactive in these electrophilic substitution reactions due to the protonated, and thus electron-deficient, nature of the imidazole ring. For reactions involving the hydroxymethyl group, such as oxidation, the difference in reactivity is expected to be less pronounced and more dependent on the specific reaction conditions. The experimental protocols provided in this guide offer a robust framework for quantifying these differences, enabling researchers to make informed decisions in the design of synthetic routes and the development of novel therapeutic agents. Further research into the direct biological activity of 4-Methyl-5-imidazolemethanol could unveil novel interactions with cellular signaling pathways.

A Comparative Guide to Imidazole-Based Synthetic Building Blocks: 4-Methyl-5-imidazolemethanol hydrochloride vs. 4-(Hydroxymethyl)imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and drug discovery, the selection of appropriate starting materials is paramount to ensuring the efficiency, purity, and overall success of a synthetic route. Imidazole derivatives are crucial building blocks for a vast array of bioactive molecules. This guide provides an objective comparison between two closely related and commercially available synthetic precursors: 4-Methyl-5-imidazolemethanol hydrochloride and its non-methylated analog, 4-(Hydroxymethyl)imidazole hydrochloride.

This comparison is based on typical product specifications found in Certificates of Analysis (CoA) and their application in well-established synthetic pathways.

Overview of Compared Compounds

This compound (CAS: 38585-62-5) and 4-(Hydroxymethyl)imidazole hydrochloride (CAS: 32673-41-9) are heterocyclic organic compounds that serve as valuable intermediates in the synthesis of pharmaceuticals, particularly histamine receptor antagonists.[1] Their structural similarity, differing only by a single methyl group, makes them interesting subjects for comparison in terms of physical properties and potential reactivity in synthetic schemes.

Certificate of Analysis: A Comparative Summary

A Certificate of Analysis provides key quality parameters for a specific batch of a chemical. The following table summarizes the typical specifications for both compounds, offering a direct comparison of their physical and chemical properties.

Parameter This compound 4-(Hydroxymethyl)imidazole hydrochloride
CAS Number 38585-62-5[2]32673-41-9[3]
Molecular Formula C₅H₈N₂O·HCl[2]C₄H₆N₂O·HCl[3]
Molecular Weight 148.59 g/mol [2]134.56 g/mol [3]
Appearance White to off-white or slightly beige crystalline powder[3][4]Off-white solid powder
Purity (Assay) ≥97% to ≥98%[2][5]≥99%[3]
Melting Point 231-235 °C (decomposes)[4]Not consistently reported
Solubility Soluble in water, methanol, and ethanol[3]Soluble in water

Performance in Synthesis: A Hypothetical Comparison

The presence of the C4-methyl group in this compound directly leads to the 5-methyl substitution found in the final Cimetidine structure. Using the non-methylated analog would result in a des-methyl version of the drug, which would have different pharmacological properties.

Experimental Protocol: Generalized Synthesis of Cimetidine Intermediate

The following is a generalized protocol illustrating a key step in the synthesis of Cimetidine, where a precursor like this compound is utilized. This protocol is based on established chemical transformations for this class of compounds.

  • Conversion to a Thioether: The hydroxymethyl group of the imidazole precursor is first converted to a more reactive leaving group, typically a chloromethyl group, by reacting it with thionyl chloride.

  • Reaction with Cysteamine: The resulting 4-methyl-5-(chloromethyl)imidazole hydrochloride is then reacted with cysteamine hydrochloride. This nucleophilic substitution reaction forms the key thioether linkage, yielding 2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine.

  • Guanidine Formation: The primary amine of the thioether intermediate is subsequently reacted with a cyanoguanidine derivative (e.g., N-cyano-N',S-dimethylisothiourea) followed by reaction with methylamine to complete the Cimetidine structure.

While specific yield data for a direct comparison is unavailable, patents describing syntheses starting from 4-methyl-5-substituted imidazoles report overall yields for multi-step processes to be in the range of 60-70%.[6] The efficiency of each step would be influenced by factors such as steric hindrance and electronic effects imparted by the methyl group.

Visualizing the Process and Pathway

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_precursors Alternative Starting Materials cluster_synthesis Synthetic Pathway cluster_products Final Products A 4-Methyl-5-imidazolemethanol hydrochloride C Step 1: Activation of Hydroxymethyl Group (e.g., with SOCl₂) A->C B 4-(Hydroxymethyl)imidazole hydrochloride B->C D Step 2: Nucleophilic Substitution with Cysteamine C->D E Step 3: Guanidine Fragment Addition D->E F Cimetidine E->F From Methylated Precursor G Des-methyl Cimetidine Analog E->G From Non-methylated Precursor

Synthetic workflow for Cimetidine analogs.

HistamineSignaling cluster_receptor Cellular Receptor cluster_ligands Ligands cluster_pathway Downstream Signaling H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates Histamine Histamine (Agonist) Histamine->H2R Binds & Activates Cimetidine Cimetidine (Antagonist) Cimetidine->H2R Binds & Blocks cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response

Simplified Histamine H2 receptor signaling pathway.

Conclusion

Both This compound and 4-(Hydroxymethyl)imidazole hydrochloride are high-purity reagents suitable for complex organic synthesis. The primary determinant for choosing between them lies in the desired final product structure.

  • This compound is the precursor of choice when a methyl group at the C4 position of the imidazole ring is required for the target molecule, as in the case of Cimetidine.

  • 4-(Hydroxymethyl)imidazole hydrochloride offers a structurally simpler, non-methylated core, making it ideal for synthesizing analogs or other compounds where the methyl group is not desired. It also typically presents with a higher purity profile (≥99%) according to supplier specifications.[3]

For researchers in drug development, the choice will be dictated by the specific structure-activity relationship (SAR) studies being conducted. The availability of both precursors allows for the systematic exploration of how the C4-methyl substituent influences the biological activity of the target compound.

References

Navigating the Analytical Maze: A Comparative Guide to Standards for 4-Methyl-5-imidazolemethanol Hydrochloride and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of pharmaceutical development and manufacturing, the purity of chemical intermediates is paramount. 4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5), a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide offers an in-depth comparison of analytical standards and methodologies for ensuring the quality and purity of this crucial intermediate, with a special focus on its role as a potential impurity in the drug Cimetidine.

This publication is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential impurities, official analytical methods as per pharmacopoeias, and alternative testing strategies.

Understanding the Impurity Landscape

This compound is recognized as a related substance in the synthesis of the H2 receptor antagonist, Cimetidine. While some commercial sources have conflictingly labeled it as "Cimetidine EP Impurity H," official pharmacopoeial information clarifies its status. The European Pharmacopoeia (EP) lists (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride as Cimetidine Impurity I [1]. This distinction is critical for accurate impurity profiling and regulatory compliance.

Potential impurities in this compound can arise from the manufacturing process. A known synthesis route involves the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride. Therefore, a primary process-related impurity to monitor is the unreacted starting material.

The Pharmacopoeial Standard: A Baseline for Analysis

The United States Pharmacopeia (USP) provides a robust framework for the analysis of Cimetidine and its related substances, which can be adapted for the specific analysis of Impurity I. The official monograph outlines a High-Performance Liquid Chromatography (HPLC) method designed to separate Cimetidine from its potential impurities.

Table 1: Comparison of Analytical Methods for this compound (Cimetidine Impurity I)
ParameterUSP Method for Cimetidine Related SubstancesAlternative HPLC Method for Imidazole Derivatives
Principle Reversed-Phase HPLC with UV detectionReversed-Phase HPLC with UV or MS detection
Column L1 packing (C18), 4.6-mm × 25-cmC18 or similar, e.g., Waters Acquity UPLC HSS T3
Mobile Phase Methanol, water, and phosphoric acid (20:80:0.03)[2]Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B) in a gradient elution
Flow Rate 2.0 mL/min[3]Typically 0.4 - 1.0 mL/min
Detection UV at 220 nm[3]UV (e.g., 228 nm) or Mass Spectrometry (for higher sensitivity and specificity)
Acceptance Criteria Individual unspecified impurity: NMT 0.2%[4]Method-specific, to be validated for linearity, accuracy, precision, LOD, and LOQ

Experimental Protocols: A Closer Look

Primary Standard Method (Based on USP for Cimetidine)

This method serves as the benchmark for quality control and regulatory purposes.

1. Sample Preparation:

  • Sample Solution: Prepare a solution of the this compound test article in the mobile phase at a suitable concentration (e.g., 0.4 mg/mL).

  • Standard Solution: A certified reference standard of this compound (Cimetidine Impurity I) is required. Prepare a dilute solution in the mobile phase.

2. Chromatographic System:

  • Instrument: A liquid chromatograph equipped with a 220 nm UV detector.

  • Column: 4.6-mm × 25-cm; packing L1 (C18, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of methanol, water, and phosphoric acid (20:80:0.03).

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 50 µL.

3. Procedure:

  • Inject the sample solution and the standard solution into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of each impurity in the test sample by comparing the peak areas to the standard or by area normalization, applying appropriate response factors if necessary.

Alternative/Comparative Analytical Standard

For research, development, or as an orthogonal method, a more modern UHPLC-MS method can provide higher sensitivity and specificity, which is particularly useful for identifying unknown impurities.

1. Sample Preparation:

  • Dissolve the sample in a methanol/water mixture to a concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Chromatographic System:

  • Instrument: A UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Waters Acquity UPLC HSS T3, 2.1-mm x 100-mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry in positive ion mode, scanning a relevant mass range.

3. Data Analysis:

  • Quantify known impurities using certified reference standards.

  • Tentatively identify unknown impurities by their mass-to-charge ratio and fragmentation patterns. Forced degradation studies can be instrumental in generating and identifying potential degradation products[5][6].

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent and reliable results.

Analytical_Workflow cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Test Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC / UHPLC System Filter->HPLC Inject Detector UV or MS Detector HPLC->Detector Integration Peak Integration Detector->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: A generalized workflow for the analysis of impurities in this compound.

Logical Comparison of Analytical Approaches

The choice of an analytical standard and method depends on the specific requirements of the analysis, from routine quality control to in-depth research.

Method_Comparison cluster_Pharmacopoeia Pharmacopoeial Method (e.g., USP) cluster_Alternative Alternative Method P_Method Standard HPLC-UV P_Adv Advantages: - Officially recognized - Robust and validated - Good for QC P_Method->P_Adv P_Dis Disadvantages: - May lack sensitivity for trace impurities - Not ideal for unknown identification P_Method->P_Dis A_Method UHPLC-MS P_Method->A_Method Comparison A_Adv Advantages: - High sensitivity and specificity - Excellent for impurity identification - Faster analysis times A_Method->A_Adv A_Dis Disadvantages: - Higher equipment cost - Requires more complex method development - May not be the primary regulatory method A_Method->A_Dis

Caption: A logical comparison between the standard pharmacopoeial method and a modern alternative.

Conclusion

The selection of an appropriate analytical standard for this compound is a critical decision in the drug development process. While pharmacopoeial methods provide a robust and compliant baseline for quality control, alternative methods like UHPLC-MS offer enhanced capabilities for research and in-depth impurity profiling. A thorough understanding of the potential impurities, coupled with the strategic application of these analytical techniques, is essential for ensuring the safety and efficacy of the final pharmaceutical products. Researchers and developers are encouraged to use certified reference standards for Cimetidine Impurity I for accurate identification and quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of several key imidazole-containing compounds, focusing on their Chemical Abstracts Service (CAS) numbers, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

Cross-Referencing CAS Numbers and Biological Activity

The imidazole ring is a versatile scaffold in medicinal chemistry, present in a wide array of biologically active molecules.[1] This section provides a quick cross-reference for several important imidazole derivatives, detailing their primary biological roles.

Compound NameCAS NumberPrimary Biological Activity
Clotrimazole23593-75-1Antifungal[2][3][4][5][6]
Ketoconazole65277-42-1Antifungal, Cytochrome P450 inhibitor[1][7][8][9][10]
Miconazole22916-47-8Antifungal[11][12][13][14][15]
Histamine51-45-6Biogenic amine, Neurotransmitter[16][17][18][19][20]
L-Histidine71-00-1Amino acid, Precursor to histamine[21][22][23][24][25]

Comparative Antifungal Activity

Clotrimazole, ketoconazole, and miconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11][16][18][22] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[1][16]

The following table summarizes the minimum inhibitory concentration (MIC) values for these antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Clotrimazole0.125 - 50Not widely reported
Ketoconazole0.03 - 160.125 - 8
Miconazole0.03 - 320.125 - 16

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Signaling Pathways of Imidazole Compounds

Azole Antifungal Mechanism of Action

The following diagram illustrates the mechanism of action for azole antifungal agents like clotrimazole, ketoconazole, and miconazole.

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_azoles Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted integrity) Clotrimazole Clotrimazole Clotrimazole->Ergosterol Inhibition Ketoconazole Ketoconazole Ketoconazole->Ergosterol Inhibition Miconazole Miconazole Miconazole->Ergosterol Inhibition

Mechanism of action for azole antifungals.
Histamine H1 Receptor Signaling Pathway

Histamine exerts its effects by binding to specific receptors. The H1 receptor, a G-protein coupled receptor (GPCR), is primarily involved in allergic responses.[2][21] The activation of the H1 receptor initiates a signaling cascade as depicted below.

H1_Receptor_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC activates Response Cellular Response (e.g., Inflammation) PKC->Response

Histamine H1 receptor signaling cascade.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A2.[24]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agents (clotrimazole, ketoconazole, miconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microdilution Plate Setup:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6]

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for the broth microdilution antifungal susceptibility test.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Visually Read Growth Inhibition E->F G Determine MIC F->G

Workflow for broth microdilution antifungal testing.

References

Comparative Guide to Pharmaceutical Reference Standards: An Evaluation of 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and characterization of reference standards are paramount. This guide provides a detailed evaluation of 4-Methyl-5-imidazolemethanol hydrochloride, a critical reference standard, particularly in the analysis of Cimetidine and its related substances. Through a comparative analysis with other relevant Cimetidine impurities, this document offers insights into its performance, supported by experimental data and detailed analytical protocols.

Introduction to this compound

This compound (CAS No. 38585-62-5) is recognized in the European Pharmacopoeia as Cimetidine EP Impurity I . It is a key reference material for the identification and quantification of this specific impurity in Cimetidine drug substances and products.[1][2] The use of well-characterized reference standards like this is a fundamental requirement for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products.

Comparative Analysis of Cimetidine Impurity Reference Standards

To provide a comprehensive evaluation, this compound (Impurity I) is compared against other commercially available Cimetidine impurities. The following tables summarize key characteristics based on available data from various suppliers.

Table 1: General and Chemical Properties of Cimetidine Impurity Reference Standards

FeatureThis compound (Impurity I)Cimetidine EP Impurity ACimetidine EP Impurity G
CAS Number 38585-62-5[2]52378-40-2[3]31857-31-5[4]
Molecular Formula C₅H₈N₂O · HCl[2]C₁₀H₁₅N₅S₂[3]C₄H₈N₄[4]
Molecular Weight 148.59 g/mol [2]269.39 g/mol [3]112.13 g/mol [4]
Synonyms (5-Methyl-1H-imidazol-4-yl)methanol HydrochlorideN-Cyano-N'-[2-[(4-methyl-5-imidazolyl)methylthio]ethyl]-S-methylisothiourea2-Cyano-1,3-dimethylguanidine[5]
Physical Appearance White to off-white crystalline solid[6]Data not readily availableData not readily available

Table 2: Comparative Analytical Data

Disclaimer: The following data is representative and compiled from various supplier specifications and publicly available information. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

ParameterThis compound (Impurity I)Cimetidine EP Impurity ACimetidine EP Impurity G
Purity (by HPLC) ≥97% - ≥98%>90%[7]>90%
Identity Confirmation ¹H-NMR, IR, Mass Spectrometry[8]¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry[7]¹H-NMR, Mass Spectrometry
Water Content (Karl Fischer) Typically ≤ 0.5%Data not readily availableData not readily available
Residual Solvents (GC-HS) Conforms to ICH limitsData not readily availableData not readily available
Sulphated Ash Typically ≤ 0.1%Data not readily availableData not readily available

Table 3: Cost-Effectiveness Comparison

Pricing is subject to change and may vary based on supplier, quantity, and purity grade. The following is an estimated range for research quantities.

Reference StandardEstimated Price Range (per 25-50 mg)
This compound (Impurity I)$150 - $300
Cimetidine EP Impurity A$200 - $450[9]
Cimetidine EP Impurity G$180 - $400

Experimental Protocols

Accurate and reproducible analytical methods are essential for the use of pharmaceutical reference standards. Below is a detailed protocol for the analysis of Cimetidine and its related substances by High-Performance Liquid Chromatography (HPLC), based on methods described in pharmacopoeias and scientific literature.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cimetidine and its Impurities

This method is designed for the separation and quantification of Cimetidine and its known impurities, including this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards: this compound (Cimetidine EP Impurity I), Cimetidine EP Impurity A, Cimetidine EP Impurity G, and Cimetidine RS.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile/methanol blend). The specific gradient program should be optimized to achieve adequate separation of all impurities.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 25 - 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 - 20 µL

3. Preparation of Solutions:

  • Standard Solutions: Prepare individual stock solutions of each reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase). From these stock solutions, prepare a working standard solution containing a known concentration of each impurity and the Cimetidine main component.

  • Sample Solution: Accurately weigh and dissolve the Cimetidine drug substance or a powdered tablet sample in the same solvent as the standard solutions to obtain a known concentration.

4. System Suitability: Before sample analysis, inject a system suitability solution (which may be a mix of the main component and key impurities) to verify the performance of the chromatographic system. Key parameters to assess include:

  • Resolution: Ensure baseline separation between the peaks of interest.

  • Tailing Factor: Should be within the acceptable range (typically 0.8 - 1.5).

  • Repeatability: Multiple injections of the standard solution should show a low relative standard deviation (RSD) for peak areas.

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the concentration of each impurity in the sample using the peak areas and the known concentration of the corresponding reference standard.

Visualizations

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution hplc_run HPLC Analysis prep_sample->hplc_run sys_suit->hplc_run If passes peak_id Peak Identification hplc_run->peak_id quant Quantification of Impurities peak_id->quant report Final Report quant->report

Caption: Workflow for the analysis of pharmaceutical impurities using a reference standard.

Signaling_Pathway cluster_synthesis Cimetidine Synthesis cluster_impurities Impurity Formation start Starting Materials inter Intermediates start->inter Reaction Steps api Cimetidine API inter->api impI Impurity I (4-Methyl-5-imidazolemethanol hydrochloride) inter->impI Side Reaction impA Impurity A inter->impA Side Reaction impG Impurity G inter->impG Side Reaction other Other Impurities api->other Degradation

Caption: Relationship between Cimetidine synthesis and impurity formation.

Conclusion

This compound serves as an indispensable reference standard for the quality control of Cimetidine. Its proper use, in conjunction with validated analytical methods, ensures the accurate identification and quantification of this specific impurity. When selecting a reference standard, researchers and drug development professionals should consider not only the purity and characterization provided in the Certificate of Analysis but also the availability and cost-effectiveness in comparison to other relevant impurity standards. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Researcher's Guide to the Quantitative Analysis of Imidazole Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of imidazole derivatives is a critical aspect of quality control, pharmacokinetic analysis, and environmental monitoring. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

The determination of imidazole compounds, which are integral to many pharmaceuticals and biological molecules, can be approached through various analytical methods. The most prominent of these are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The choice of technique is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific imidazole derivative being analyzed.[2]

Comparative Analysis of Analytical Techniques

The performance of each analytical technique can be evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of various imidazole derivatives, based on published studies.

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source(s)
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[3][4][5][6]
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 2.54%[6][7]
LC-MS/MS 10 Imidazoles in Atmospheric ParticlesNot Specified1-25 nM1-50 nMNot SpecifiedIntra-day: <2%, Inter-day: <3%[8][9]
LC-MS/MS 21 Benzimidazoles and Nitroimidazoles in Environmental MatricesR² > 0.995< 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil)< 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil)60% - 120%< 15%[8][10]
LC-MS/MS ROS203 (imidazole H3 antagonist) in Rat PlasmaR² > 0.99Not Specified2.61 ng/mLWithin 15%Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[2][8]
GC-MS 7 Imidazole-like compoundsR² = 0.9903 - 0.99920.0553–0.8914 μg/mL0.2370–1.9373 μg/mL58.84% - 160.99%Not Specified[11]
GC-MS 11 Imidazole and triazole fungicides in honeybeesNot Specified0.001 - 0.005 µ g/bee Not Specified79% - 99% (except imazalil)< 12.3%[12]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of analytical techniques. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of imidazole derivatives.

Protocol 1: HPLC-UV for the Determination of Anti-Infective Imidazoles[3][4][5]

This method is suitable for the simultaneous quantification of secnidazole, omeprazole, albendazole, and fenbendazole in pharmaceutical dosage forms and human plasma.

  • Sample Preparation (Human Plasma):

    • To 1 mL of human plasma, add a suitable protein precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).[3][4][5]

    • Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.[3][4][5]

    • Flow Rate: 1.0 mL/min.[1][3][4][5]

    • Detection: UV detector set at 300 nm.[1][3][4][5]

    • Injection Volume: 20 µL.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of standard solutions.

    • Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS for Imidazoles in Environmental Matrices[8][10]

This protocol is designed for the sensitive and selective analysis of multiple imidazole compounds in water, sediment, and soil.

  • Sample Preparation (Water):

    • Filter 500 mL of the water sample through a 0.45 μm membrane.[8]

    • Add 0.25 g of Na₂EDTA and let the solution stand for 30 minutes.[8]

    • Spike the sample with isotope-labeled surrogate standards.[8]

    • Perform Solid-Phase Extraction (SPE) using an Oasis HLB cartridge, preconditioned with methanol and ultrapure water.[8]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LCMS-8040.[8][10]

    • Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm).[8][10]

    • Mobile Phase A: Water with 0.1% formic acid.[8][10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][10]

    • Flow Rate: 0.25 mL/min.[8][10]

    • Column Temperature: 40 °C.[8][10]

    • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode for quantification.[8][10]

Protocol 3: GC-MS for Imidazole-like Compounds in Atmospheric Aerosols[11]

This method requires a derivatization step to increase the volatility of the imidazole compounds for gas chromatographic analysis.

  • Sample Preparation and Derivatization:

    • Extract imidazole-like compounds from the sample matrix using an appropriate solvent.

    • Adjust the pH of the extract to 8.0 for optimal extraction.[11]

    • To the extract, add 90 μL of acetonitrile, 60 μL of pyridine, 200 μL of anhydrous ethanol, and 70 μL of isobutyl chloroformate for derivatization.[11]

    • The derivatized sample is then ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.[11]

    • Derivatization: Required for imidazole-like compounds.[11]

    • Data Analysis: The system operates to separate the derivatized compounds, which are then detected and quantified by the mass spectrometer.[11] The limits of detection and quantification are determined based on a signal-to-noise ratio of 3 and 10, respectively.[11]

Visualizing Analytical Workflows

To further clarify the experimental process, the following diagrams illustrate a general workflow for sample analysis and a conceptual representation of the Maillard reaction, a key formation pathway for some imidazole derivatives.[13]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water, Aerosol) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, GC, UPLC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (Concentration Data) Quantification->Reporting

Caption: General workflow for the quantification of imidazole derivatives.

maillard_reaction ReducingSugar Reducing Sugar Intermediate Schiff Base / Amadori Product ReducingSugar->Intermediate AminoAcid Amino Compound (e.g., Amino Acid) AminoAcid->Intermediate Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Intermediate->Dicarbonyls Degradation Ammonia Ammonia Intermediate->Ammonia Strecker Degradation Imidazole Imidazole Derivatives (e.g., 4-MEI) Dicarbonyls->Imidazole Ammonia->Imidazole

Caption: Simplified pathway of imidazole formation via the Maillard reaction.

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of Commercial 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are paramount in research and drug development. 4-Methyl-5-imidazolemethanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, including histamine receptor agonists and antagonists.[1] Lot-to-lot variability in this commercial reagent can introduce significant deviations in experimental outcomes, impacting the reliability and reproducibility of research findings. This guide provides a framework for assessing the quality and consistency of different commercial lots of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in their quality control processes.

Commercial Supplier Overview

While numerous suppliers offer this compound, the readily available information is often limited to basic specifications. A Certificate of Analysis (CoA) should be requested from the supplier for each specific lot to obtain more detailed information. The following table summarizes typical information available from various suppliers.

SupplierStated PurityAppearanceCAS NumberMolecular FormulaAdditional Information
Supplier A (e.g., Sigma-Aldrich) ≥97%[2]Off-white to very slightly beige crystalline powder38585-62-5[2]C₅H₈N₂O · HCl[2]Melting point: 233 °C (dec.) (lit.)[2]
Supplier B (e.g., Santa Cruz Biotechnology) ≥98%[3]Powder38585-62-5[3]C₅H₈N₂O•HCl[3]For research use only. Certificate of Analysis available for lot-specific data.[3]
Supplier C (e.g., Simson Pharma) High Quality-38585-62-5-Accompanied by Certificate of Analysis.
Supplier D (e.g., Home Sunshine Pharma) -Off-white solid powder38585-62-5[4]C₅H₉ClN₂OMelting Point: 231-235℃ (dec.)[4]

Experimental Protocols for Lot-to-Lot Assessment

To ensure the consistency of this compound across different lots, a series of analytical tests should be performed. The following are recommended experimental protocols.

Physical Characterization: Appearance and Solubility
  • Objective: To visually inspect the physical properties of the compound and test its solubility in a relevant solvent.

  • Method:

    • Visually inspect the color and form of the powder from each lot under consistent lighting conditions. Note any discrepancies from the expected off-white crystalline powder.[4]

    • To test solubility, accurately weigh 10 mg of the compound from each lot and dissolve it in 1 mL of deionized water. Vortex for 30 seconds and visually inspect for any undissolved particulate matter.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound and detect the presence of any impurities.

  • Methodology: A reversed-phase HPLC method with UV detection is suitable for this compound.

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each lot in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Compare the peak area of the main compound to the total peak area of all detected components to determine the purity percentage. The retention times of the main peak and any impurity peaks should be consistent across different lots.

Impurity Profiling by HPLC-Mass Spectrometry (HPLC-MS)
  • Objective: To identify and semi-quantify impurities that may not be resolved or detected by HPLC-UV.

  • Methodology: Utilize the same HPLC method as above, coupled to a mass spectrometer.

    • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Compare the mass spectra of the impurity peaks to identify potential structures. The impurity profile of different lots should be qualitatively and quantitatively similar.

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound and detect any structural isomers or impurities with distinct proton signals.

  • Methodology:

    • Instrumentation: 400 MHz NMR spectrometer.

    • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation: Prepare a solution of approximately 5-10 mg of the compound from each lot in 0.75 mL of the deuterated solvent.

  • Data Analysis: The ¹H NMR spectrum should be consistent with the expected structure of this compound. Compare the chemical shifts, peak integrations, and splitting patterns across different lots. Any significant new peaks or changes in existing peaks could indicate the presence of impurities.

Workflow for Assessing Lot-to-Lot Variability

The following diagram illustrates a logical workflow for a researcher to follow when a new lot of this compound is received.

G cluster_0 New Lot Arrival cluster_1 Initial Quality Control cluster_2 In-depth Analysis (if required) cluster_3 Decision Receive_Lot Receive New Lot of this compound Request_CoA Request and Review Certificate of Analysis Receive_Lot->Request_CoA Physical_Char Physical Characterization (Appearance, Solubility) Request_CoA->Physical_Char Purity_HPLC Purity Assessment by HPLC Physical_Char->Purity_HPLC Comparison Compare data with previous lots and specifications Purity_HPLC->Comparison Impurity_MS Impurity Profiling by HPLC-MS Structure_NMR Structural Confirmation by NMR Impurity_MS->Structure_NMR Structure_NMR->Comparison Comparison->Impurity_MS If discrepancies found Accept_Reject Accept or Reject Lot Comparison->Accept_Reject Proceed_With_Research Proceed_With_Research Accept_Reject->Proceed_With_Research Proceed with Research Contact_Supplier Contact_Supplier Accept_Reject->Contact_Supplier Contact Supplier

Caption: Workflow for the quality assessment of new lots.

Relevance in a Biological Context: Histamine Receptor Signaling

The purity of this compound is critical as it is a precursor for molecules that interact with biological systems, such as histamine receptors. Impurities could lead to off-target effects or altered potency of the final compound. The diagram below illustrates a simplified signaling pathway for the Histamine H1 Receptor, a G-protein coupled receptor (GPCR) that can be modulated by imidazole-based compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine (or Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified Histamine H1 Receptor signaling pathway.

By implementing a robust quality control process for incoming lots of this compound, researchers can significantly enhance the reliability and reproducibility of their experiments, ensuring that observed biological effects are attributable to the intended molecule and not to unknown impurities.

References

A Comparative Guide to the Toxicology of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of various imidazole derivatives, a class of heterocyclic compounds with broad applications in medicine and agriculture. The information presented herein is intended to assist researchers in evaluating the safety profiles of these compounds and to provide essential experimental data to support further investigation.

Executive Summary

Imidazole derivatives exhibit a wide spectrum of toxicological effects, ranging from low acute toxicity to significant cytotoxicity and genotoxicity. This guide summarizes key toxicological endpoints, including acute oral toxicity (LD50), in vitro cytotoxicity (IC50) against various cell lines, and genotoxic potential. Detailed methodologies for the cited toxicological assays are provided to ensure reproducibility and facilitate comparative analysis. Furthermore, this guide visualizes key experimental workflows and toxicological signaling pathways to provide a clearer understanding of the mechanisms of action.

Data Presentation

Acute Oral Toxicity

The following table summarizes the acute oral toxicity of several imidazole derivatives in rats, presented as LD50 values (the dose required to cause mortality in 50% of the test population).

Imidazole DerivativeLD50 (mg/kg, oral, rat)Reference(s)
Imidazole220 - 970
1-Methyl-1H-imidazole1144[1]
1-Ethenyl-1H-imidazole~1040[2]
Thiabendazole3100
Metronidazole5000
Ketoconazole166
Clotrimazole923
Miconazole550
Econazole412
In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against different cancer cell lines are presented below. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cell population.

Imidazole DerivativeCell LineIC50 (µM)Reference(s)
Clotrimazole CAL27 (Oral Squamous Carcinoma)35.9 (48h)[3]
SCC25 (Oral Squamous Carcinoma)35.6 (48h)[3]
UM1 (Oral Squamous Carcinoma)31.4 (48h)[3]
NCI-H929 (Multiple Myeloma)35.04 (24h), 18.25 (48h)[4]
MM.1S (Multiple Myeloma)40.05 (24h), 32.77 (48h)[4]
KMS-11 (Multiple Myeloma)38.76 (24h), 20.51 (48h)[4]
U266 (Multiple Myeloma)35.79 (24h), 23.85 (48h)[4]
Miconazole A375 (Melanoma)32.5 (24h)
SK-MEL-28 (Melanoma)47.9 (24h)
MCF-7 (Breast Cancer)5.1[5]
HepG2 (Liver Cancer)18.3[5]
HCT 116 (Colon Cancer)10.3[5]
Ketoconazole MG63 (Osteosarcoma)Decreased viability at 20-200 µM[6]
Various N-1 arylidene amino imidazole-2-thiones MCF-7 (Breast Cancer)Moderate to good activity[7]
HepG2 (Liver Cancer)Moderate to good activity[7]
HCT-116 (Colon Cancer)Moderate to good activity[7]
Compound 5 (an imidazole-2-thione derivative) MCF-7, HepG2, HCT-116< 5[8]
Benzimidazole sulfonamides (Compound 22) A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)0.15, 0.21, 0.33, 0.17[9]
Genotoxicity

Several imidazole derivatives have been evaluated for their potential to cause genetic damage.

Imidazole DerivativeAssayResultKey FindingsReference(s)
Thiabendazole Ames TestPositive (with UVA)Induces frameshift and base-pair mutations.[10][11]
Comet AssayPositive (with UVA)Causes DNA damage in human lymphoblastoid cells.[10]
Micronucleus TestPositiveInduces micronuclei in human lymphocytes, suggesting aneugenic potential.[10][11][12]
Metronidazole Ames TestPositiveMutagenic activity found in bacterial systems.[13][14]
Mammalian Cell AssaysConflictingSome studies show DNA strand breakage and SCEs, while others show no genotoxicity.[13]
Comet AssayPositive (aerobic)Induces DNA damage in human lymphocytes, likely through reactive oxygen species.[15]
Econazole Ames TestNegativeNo mutagenic activity observed.[16]
In vivo Chromosome AberrationNegativeDid not induce structural chromosome aberrations.[16]
In vivo Micronucleus TestInconclusiveContradictory results or insufficient data.[16]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure transparency and aid in the replication of these studies.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plates for 1.5 to 4 hours at 37°C.[8][12]

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[12]

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds.[4]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[4] An increased number of revertant colonies compared to the control indicates that the compound is mutagenic.[4]

Procedure:

  • Strain Preparation: Prepare an overnight culture of the appropriate S. typhimurium tester strain (e.g., TA98, TA100, TA102).[14]

  • Test Mixture Preparation: In a test tube, combine the following:

    • 0.1 mL of the bacterial culture.[17]

    • 0.1 mL of the test compound at the desired concentration.[17]

    • 0.5 mL of sodium phosphate buffer or, for metabolic activation, 0.5 mL of S9 mix (a rat liver extract that mimics mammalian metabolism).[17]

    • A small amount of histidine/biotin solution to allow for initial cell growth.[14]

  • Plating: Vortex the mixture and pour it onto a minimal glucose agar plate (lacking histidine).[14]

  • Incubation: Incubate the plates at 37°C for 48 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate and compare it to the number on the negative (solvent) and positive control plates.[16]

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoid. The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette it onto a microscope slide pre-coated with normal melting point agarose.[18]

  • Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.

  • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind. The alkaline version is more common for detecting single-strand breaks.[19]

  • Electrophoresis: Subject the slides to electrophoresis. The voltage and duration can be adjusted based on the cell type and expected level of damage.[18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).[19]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for DNA damage.[19]

Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on a stepwise procedure with a minimal number of animals.[20]

Principle: The method involves administering the test substance to a small group of animals (typically three) in a stepwise manner at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome (mortality or survival) in this group determines the next step: either dosing another group at a higher or lower dose level or terminating the test.[20]

Procedure:

  • Animal Selection: Use healthy, young adult rodents (usually female rats) from a single strain.[20]

  • Dose Administration: Administer the test substance orally via gavage in a single dose.[20]

  • Observation: Observe the animals for signs of toxicity shortly after dosing and then periodically for at least 14 days.[10]

  • Stepwise Procedure:

    • Start with a dose that is most likely to produce some toxic effects.

    • If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the next higher dose level is tested in a new group of three animals.

  • Data Analysis: The classification is based on the number of animals that die at a particular dose level.[10]

Mandatory Visualization

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Imidazole Derivatives incubation_24h->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate (1.5-4h) add_mtt->incubation_mtt add_solubilizer Add Solubilizer (e.g., DMSO) incubation_mtt->add_solubilizer shake_plate Shake plate add_solubilizer->shake_plate read_absorbance Read Absorbance (492/590 nm) shake_plate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of imidazole derivatives.

Signaling Pathway: Ketoconazole-Induced Apoptosis

Ketoconazole_Apoptosis cluster_ros Reactive Oxygen Species cluster_mitophagy Mitophagy cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis ketoconazole Ketoconazole ros Increased ROS ketoconazole->ros cox2 COX-2 Downregulation ketoconazole->cox2 jnk JNK Phosphorylation ketoconazole->jnk bax Bax Signaling ketoconazole->bax pink1_parkin PINK1/Parkin Activation ros->pink1_parkin cox2->pink1_parkin mitophagy Mitophagy pink1_parkin->mitophagy apoptosis Apoptosis mitophagy->apoptosis caspase3 Caspase-3 Activation jnk->caspase3 caspase3->apoptosis bax->apoptosis

Caption: Signaling pathways involved in ketoconazole-induced apoptosis.[3][5][6][9][11]

Signaling Pathway: Imidazole Derivatives and Wnt/β-catenin Signaling

Wnt_Beta_Catenin_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_outcome Cellular Outcome imidazole Some Imidazole Derivatives gsk3b GSK-3β imidazole->gsk3b Inhibition beta_catenin_p β-catenin Phosphorylation imidazole->beta_catenin_p Induction gsk3b->beta_catenin_p beta_catenin_deg β-catenin Degradation beta_catenin_p->beta_catenin_deg tcf_lef TCF/LEF beta_catenin_deg->tcf_lef Prevents nuclear translocation target_genes Target Gene Expression (e.g., c-Myc, Axin2) tcf_lef->target_genes Inhibition of transcription proliferation Decreased Proliferation target_genes->proliferation migration Inhibited Migration target_genes->migration

Caption: Modulation of the Wnt/β-catenin signaling pathway by certain imidazole derivatives.[21][22][23][24]

References

Safety Operating Guide

Proper Disposal of 4-Methyl-5-imidazolemethanol hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Methyl-5-imidazolemethanol hydrochloride (CAS RN: 38585-62-5). This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal practices in a laboratory setting.

I. Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 38585-62-5[1][2]
Molecular Formula C5H8N2O · HCl[2]
Molecular Weight 148.59 g/mol [2][3]
Appearance Beige granules[1]
Melting Point 233 °C (decomposes)[2]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2][4]
Target Organs Respiratory system[2][4]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated.[2]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid contact with skin and eyes.[4]

III. Disposal Workflow

The following diagram outlines the step-by-step procedure for the safe disposal of this compound.

start Start: Unused or Contaminated This compound assess Assess Contamination Level start->assess small_spill Small Spill or Residue assess->small_spill Minor large_spill Large Spill or Bulk Quantity assess->large_spill Major collect Carefully sweep up solid material. Avoid generating dust. small_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup. large_spill->contact_ehs containerize Place in a suitable, labeled, and sealed container for chemical waste. collect->containerize dispose Dispose of contents/container to an approved waste disposal plant. containerize->dispose contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Chemical waste generators are responsible for determining the nature and hazard classification of their waste to ensure complete and accurate disposal.[4]

For Spills:

  • Evacuate the Area: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding the generation of dust.[4] Place the collected material into a suitable, labeled, and sealed container for chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

For Unused or Waste Product:

  • Do not dispose of down the drain or in regular trash.

  • Collect the waste material in a clearly labeled, sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Always follow the specific procedures outlined by your institution's EHS department.[4]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 4-Methyl-5-imidazolemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-5-imidazolemethanol hydrochloride (CAS No: 38585-62-5). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.Consult glove manufacturer's compatibility data.
Respiratory Protection A NIOSH-approved N95 dust mask is recommended, especially when handling the powder and there is a risk of dust generation.[3]Use in a well-ventilated area is required.[1][2]

Safe Handling and Operational Plan

Proper handling procedures are essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.

    • Gather all necessary PPE as specified in Table 1 and inspect for any damage before use.

  • Handling:

    • Avoid direct contact with the chemical. Do not breathe in the dust.[1]

    • Wash hands, face, and any exposed skin thoroughly after handling.[1]

    • Avoid eating, drinking, or smoking in the work area.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

    • Protect from moisture.

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[1][2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Disposal Protocol:

  • Waste Collection:

    • Collect waste chemical in a suitable, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Chemical and SDS B Inspect and Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Carefully Weigh and Transfer Chemical C->D Proceed with caution E Perform Experimental Work D->E F Decontaminate Work Surfaces E->F After experiment completion G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Clean/Dispose of PPE H->I J Thoroughly Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-imidazolemethanol hydrochloride
Reactant of Route 2
4-Methyl-5-imidazolemethanol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.